bisindolylmaleimide iii
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c24-10-5-11-27-13-17(15-7-2-4-9-19(15)27)21-20(22(28)26-23(21)29)16-12-25-18-8-3-1-6-14(16)18/h1-4,6-9,12-13,25H,5,10-11,24H2,(H,26,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYXQTXFRIDSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Genesis of a Kinase Inhibitor: A Technical History of Bisindolylmaleimide III
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The bisindolylmaleimides represent a significant class of synthetic compounds that have played a pivotal role in the study of protein kinases, particularly Protein Kinase C (PKC). Arising from the structural framework of the natural product staurosporine, these molecules were engineered to achieve greater selectivity and potency as kinase inhibitors. Bisindolylmaleimide III, a prominent member of this family, emerged from early structure-activity relationship studies as a potent and selective tool for dissecting cellular signaling pathways. This technical guide delves into the discovery, history, and core experimental methodologies associated with this compound, providing a comprehensive resource for professionals in drug discovery and molecular biology.
Discovery and Historical Context
The journey to this compound began with the exploration of staurosporine, a potent but non-selective protein kinase inhibitor.[1] In the early 1990s, researchers sought to develop more specific inhibitors of Protein Kinase C (PKC), a family of kinases crucial to various signal transduction pathways. The synthesis of bisindolylmaleimides was a direct attempt to capture the pharmacophore of staurosporine while improving its selectivity profile.[1]
The first synthesis of the broader bisindolylmaleimide scaffold was described by Steglich et al. in 1980, stemming from investigations into pigments from the slime mould Arcyria denudate.[2] However, its development as a kinase inhibitor came later. Seminal work published in the early 1990s by researchers including Davis, Hill, Lawton, and Toullec, detailed the synthesis and characterization of a series of 2,3-bisarylmaleimides.[1][3] These studies established the bisindolylmaleimide core as a potent inhibitor of PKC.[3] Through systematic structure-activity relationship (SAR) studies, it was found that modifications to the maleimide nitrogen and the indole rings could significantly modulate potency and selectivity.[1] this compound, with its specific substitution pattern, was developed as part of this effort to create potent and selective PKC inhibitors with a structural resemblance to staurosporine.[3][]
Mechanism of Action and Biological Targets
This compound functions primarily as a potent and selective inhibitor of Protein Kinase C (PKC).[5] Its mechanism of action is competitive inhibition with respect to ATP, meaning it binds to the ATP-binding site of the kinase domain, preventing the transfer of phosphate to substrate proteins.[1] While it shows broad activity against several PKC isoforms, it is particularly effective against PKCα.[3][5]
Beyond PKC, this compound has been shown to inhibit a range of other protein kinases, although generally with lower potency. This includes S6K1, MAPKAP-K1, RSK2, and MSK1.[3][6] It also inhibits PDK1, a key kinase in the insulin signaling pathway, with an IC50 value of 3.8 μM.[3] This polypharmacology underscores the importance of using the inhibitor at appropriate concentrations to ensure target-specific effects in cellular studies. More recent research has also explored non-PKC targets, including the potential for some bisindolylmaleimide derivatives to inhibit STAT3 activation by binding to its SH2 domain.[7]
Quantitative Data: Inhibitory Profile
The inhibitory activity of this compound and related compounds against a panel of kinases is summarized below. The IC50 values highlight its potency and relative selectivity for PKC isoforms.
| Compound | Kinase Target | IC50 (nM) | ATP Concentration | Reference |
| This compound | PKCα | ~10-20 | N/A | [3] |
| This compound | S6K1 | Potent Inhibition | N/A | [3][6] |
| This compound | MAPKAP-K1β | Potent Inhibition | N/A | [6] |
| This compound | MSK1 | Potent Inhibition | N/A | [6] |
| This compound | CDK2 | 2000 | N/A | [6] |
| This compound | PDK1 | 3800 | N/A | [3] |
| GF 109203X (BIM I) | PKCα | 8 | 50 µM ATP | [8] |
| GF 109203X (BIM I) | PKCε | 12 | 50 µM ATP | [8] |
| GF 109203X (BIM I) | RSK1 | 610 | 50 µM ATP | [8] |
| GF 109203X (BIM I) | RSK2 | 310 | 50 µM ATP | [8] |
| GF 109203X (BIM I) | RSK3 | 120 | 50 µM ATP | [8] |
| Ro 31-8220 (BIM IX) | PKCα | 5 | N/A | [9] |
| Ro 31-8220 (BIM IX) | PKCβI | 24 | N/A | [9] |
| Ro 31-8220 (BIM IX) | PKCβII | 14 | N/A | [9] |
| Ro 31-8220 (BIM IX) | PKCγ | 27 | N/A | [9] |
| Ro 31-8220 (BIM IX) | PKCε | 24 | N/A | [9] |
| Ro 31-8220 (BIM IX) | RSK2 | 36 | 50 µM ATP | [8] |
| Ro 31-8220 (BIM IX) | RSK3 | 5 | 50 µM ATP | [8] |
| Ro 31-8220 (BIM IX) | GSK-3β | 2.8 | N/A | [10] |
Key Experimental Protocols
In Vitro Protein Kinase C Inhibition Assay
This protocol outlines a typical method for determining the IC50 value of this compound against PKC in vitro.
Objective: To measure the concentration-dependent inhibition of a specific PKC isoform by this compound.
Materials:
-
Recombinant active human PKC isoform (e.g., PKCα)
-
PKC substrate (e.g., synthetic peptide GPRPLFCRKGSLRQKW or GST-MARCKS)[8][9]
-
This compound stock solution (in DMSO)
-
Kinase Assay Buffer: 20 mM HEPES (pH 7.5), 2 mM EDTA, 1 mM DTT, 0.02% (w/v) Triton X-100[9]
-
Cofactors: Phosphatidylserine (50 µg/mL), Diacylglycerol (5 µg/mL), 0.6 mM CaCl2[8][9]
-
ATP Solution: 10 µM [γ-32P]ATP or cold ATP for non-radioactive methods[9]
-
P81 phosphocellulose paper or materials for Western blotting
-
75 mM orthophosphoric acid
-
Scintillation counter or Western blot imaging system
Procedure:
-
Prepare Assay Mix: In a microcentrifuge tube, prepare the assay mixture containing the kinase assay buffer, the peptide substrate, and cofactors (phosphatidylserine, diacylglycerol, CaCl2).
-
Serial Dilution of Inhibitor: Prepare serial dilutions of this compound in DMSO, and then add to the assay mix to achieve the desired final concentrations. Include a DMSO-only control.
-
Enzyme Addition: Add the recombinant PKC enzyme to the assay mixture to initiate a pre-incubation period (e.g., 10 minutes at 30°C).
-
Initiate Reaction: Start the phosphorylation reaction by adding the ATP solution. The final ATP concentration is critical; values between 10 µM and 50 µM are common.[8][9]
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 10-15 minutes) at 30°C or 37°C.[8][9]
-
Terminate Reaction:
-
Quantification:
-
Radioactive Method: Measure the incorporated radioactivity on the P81 paper using a scintillation counter.[9]
-
Non-Radioactive Method: Analyze the samples by SDS-PAGE and Western blot using a phospho-specific antibody against the substrate. Quantify band intensity using an imaging system.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for PKC Activity: Inhibition of Substrate Phosphorylation
This protocol describes how to assess the efficacy of this compound in a cellular context.
Objective: To measure the inhibition of phorbol ester-induced phosphorylation of a known PKC substrate in cultured cells.
Materials:
-
Cultured cells (e.g., Swiss 3T3 fibroblasts, A549 cells)[1][9]
-
Cell culture medium (e.g., DMEM or MEM with 10% FCS)[9]
-
PKC activator: Phorbol 12-myristate 13-acetate (PMA) or Phorbol 12,13-dibutyrate (PDBu)[1]
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Primary antibody against the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS), and a primary antibody for a loading control (e.g., GAPDH or total protein).
-
SDS-PAGE and Western blotting reagents and equipment.
Procedure:
-
Cell Culture: Plate cells and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal kinase activity, serum-starve the cells for several hours or overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (or a vehicle control, DMSO) for a specified time (e.g., 15-60 minutes).[8]
-
PKC Activation: Stimulate the cells with a PKC activator like PMA (e.g., 30 nM) for a short period (e.g., 5-15 minutes).[1][8]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the primary antibody against the phosphorylated substrate, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) system.
-
Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities of the phosphorylated protein relative to the loading control. Calculate the percentage of inhibition for each concentration of this compound compared to the PMA-stimulated control.
Visualizations of Pathways and Processes
Signaling Pathway Diagram
Caption: Canonical PKC signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
References
- 1. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PKC inhibitor | Hello Bio [hellobio.com]
- 7. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The protein kinase C inhibitors bisindolylmaleimide I (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Application of Bisindolylmaleimide III
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Bisindolylmaleimide III (BIM III) is a potent and selective inhibitor of Protein Kinase C (PKC), a family of enzymes pivotal to cellular signal transduction.[] Its structural similarity to staurosporine has made it a valuable tool in dissecting the roles of PKC in various physiological and pathological processes.[][2] This document provides an in-depth technical guide on the synthesis of this compound, its physicochemical properties, biological activity, and detailed experimental protocols for its preparation and evaluation.
Physicochemical and Biological Properties
This compound is a crystalline red solid belonging to a class of compounds recognized for their kinase inhibitory activities.[][3] It is soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[][2] The core of its activity lies in its function as a reversible, ATP-competitive inhibitor.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione | [] |
| Synonyms | BIM III | [2] |
| CAS Number | 137592-43-9 | [][2] |
| Molecular Formula | C₂₃H₂₀N₄O₂ | [][2] |
| Molecular Weight | 384.4 g/mol | [][2] |
| Appearance | Crystalline Red Solid | [] |
| Solubility | Soluble in DMSO and methanol | [][2][5] |
| Melting Point | 326.33 °C (Predicted) | [] |
| Boiling Point | 708.70 °C at 760 mmHg (Predicted) |[] |
Biological Activity and Mechanism of Action
BIM III is most renowned for its potent inhibition of Protein Kinase C (PKC). At a concentration of 1 μM, it inhibits 93% of PKCα kinase activity.[][2] While highly selective for PKC, it also demonstrates inhibitory effects against a range of other protein kinases, making it a subject of interest in broader kinase inhibitor screening programs.[6][7] Its mechanism involves competing with ATP for the kinase's catalytic binding site.[4]
Table 2: Reported Inhibitory Activity of this compound
| Target Kinase | IC₅₀ Value | Reference(s) |
|---|---|---|
| Protein Kinase C (PKC) | ~26 nM (general) | [4] |
| PKCα | 8 nM | [7] |
| PKCɛ | 12 nM | [7] |
| Glycogen Synthase Kinase-3 (GSK-3) | 360 nM (for related BIM I) | [8] |
| Ste20-related kinase (SLK) | 170 nM | [5] |
| Cyclin-dependent kinase 2 (CDK2) | 2 µM | [][5] |
| PDK1 | 3.8 µM | [2] |
| p90 Ribosomal S6 Kinase (RSK2) | 310 nM |[7] |
The primary signaling pathway affected by BIM III is the PKC pathway. This pathway is central to regulating cell proliferation, differentiation, and apoptosis.
References
- 2. caymanchem.com [caymanchem.com]
- 3. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, Hydrochloride CAS 683775-59-9 | 203294 [merckmillipore.com]
- 5. This compound | PKC inhibitor | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
The Core Mechanism of Action of Bisindolylmaleimide III: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide III is a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in various cellular signaling pathways.[1] Structurally similar to staurosporine, this compound and its analogs have been instrumental as chemical probes for dissecting the multifaceted roles of PKC in cellular processes such as proliferation, differentiation, and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its inhibitory profile, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound exerts its inhibitory effect primarily by acting as an ATP-competitive inhibitor of Protein Kinase C.[2] It binds to the ATP-binding site within the catalytic domain of PKC, thereby preventing the phosphorylation of its downstream substrates. While demonstrating significant selectivity for PKC isoforms, particularly PKCα, it is also known to inhibit other kinases at varying concentrations. This off-target activity is an important consideration in experimental design and data interpretation.
Quantitative Inhibitory Profile
The inhibitory potency of this compound and its closely related analogs, Bisindolylmaleimide I (also known as GF109203X) and Bisindolylmaleimide IX (also known as Ro-31-8220), has been determined against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values are a key measure of their potency and are summarized in the tables below. It is critical to note that these values can be influenced by the concentration of ATP used in the assay.
Table 1: IC50 Values of Bisindolylmaleimide Analogs against Protein Kinase C Isoforms
| Compound | PKC Isoform | IC50 (nM) @ 50 µM ATP | Reference |
| Bisindolylmaleimide I (GF109203X) | PKCα | 8 | [3][4][5] |
| PKCε | 12 | [3][4][5] | |
| Bisindolylmaleimide IX (Ro-31-8220) | PKCα | 4-5 | [3][4][5][6] |
| PKCβI | 24 | [6] | |
| PKCβII | 14 | [6] | |
| PKCγ | 27 | [6] | |
| PKCε | 8-24 | [3][4][5][6] |
Table 2: IC50 Values of Bisindolylmaleimide Analogs against Other Protein Kinases
| Compound | Kinase | IC50 (nM) @ 50 µM ATP | Reference |
| Bisindolylmaleimide I (GF109203X) | RSK1 | 610 | [3][4][5] |
| RSK2 | 310 | [3][4][5] | |
| RSK3 | 120 | [3][4][5] | |
| GSK-3 (in lysate) | 360 | [2] | |
| GSK-3β (immunoprecipitated) | 170 | [2] | |
| Bisindolylmaleimide IX (Ro-31-8220) | RSK1 | 200 | [3][4][5] |
| RSK2 | 36 | [3][4][5] | |
| RSK3 | 5 | [3][4][5] | |
| GSK-3 (in lysate) | 6.8 | [2] | |
| GSK-3β (immunoprecipitated) | 2.8 | [2] | |
| MAPKAP-K1b | Potent Inhibition | [6] | |
| MSK1 | Potent Inhibition | [6] | |
| S6K1 | Potent Inhibition | [6] |
Table 3: Effect of ATP Concentration on IC50 Values (nM)
| Compound | Kinase | IC50 @ 50 µM ATP | IC50 @ 5 mM ATP | Reference |
| Bisindolylmaleimide I (GF109203X) | PKCα | 8 | 310 | [3][4][5] |
| PKCε | 12 | 170 | [3][4][5] | |
| RSK2 | 310 | 7400 | [3][4][5] | |
| Bisindolylmaleimide IX (Ro-31-8220) | PKCα | 4 | 150 | [3][4][5] |
| PKCε | 8 | 140 | [3][4][5] | |
| RSK2 | 36 | 930 | [3][4][5] |
Signaling Pathways
This compound primarily targets the Protein Kinase C (PKC) signaling pathway. PKC isoforms are activated by second messengers such as diacylglycerol (DAG) and calcium (Ca2+), leading to the phosphorylation of a multitude of downstream substrates that regulate diverse cellular functions. By inhibiting PKC, this compound can block these downstream events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western blot protocol | Abcam [abcam.com]
Bisindolylmaleimide III (GF 109203X): A Technical Guide to Protein Kinase C Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Protein Kinase C (PKC) isoform selectivity of Bisindolylmaleimide III, a widely used and potent inhibitor. This document details its inhibitory profile through quantitative data, outlines experimental methodologies for its characterization, and provides visual representations of relevant biological pathways and experimental workflows.
Core Data: PKC Isoform Inhibition Profile
This compound, also known as GF 109203X, is a potent, ATP-competitive inhibitor of Protein Kinase C.[1][2] Its selectivity across various PKC isoforms has been characterized through numerous in vitro kinase assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for a range of PKC isoforms.
| PKC Isoform | IC50 (nM) | Reference |
| PKCα | 8 - 20 | [3][4][5] |
| PKCβI | 17 - 18 | [3] |
| PKCβII | 16 | [3] |
| PKCγ | 20 | [3] |
| PKCδ | 100 - 210 | [5] |
| PKCε | 12 - 132 | [4][5] |
| PKCζ | 5800 - 6000 | [5] |
Experimental Protocols
The determination of the PKC isoform selectivity of this compound relies on robust in vitro and cell-based assays. Below are detailed methodologies adapted from key literature.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a standard method for measuring the inhibitory activity of this compound against purified PKC isoforms using a radioactive ATP substrate.
1. Materials:
-
Enzyme: Purified recombinant human PKC isoforms (α, β, γ, δ, ε, ζ).
-
Substrate: Histone H1 or a specific peptide substrate (e.g., Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) peptide).
-
Inhibitor: this compound (GF 109203X) dissolved in DMSO.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mM CaCl2, 1 mg/mL phosphatidylserine, and 0.1 mg/mL diacylglycerol.
-
ATP: [γ-³²P]ATP.
-
Stopping Solution: 75 mM Orthophosphoric Acid.
-
Scintillation Cocktail.
-
P81 Phosphocellulose Paper.
2. Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in the assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, the specific PKC isoform, and the substrate.
-
Add the diluted this compound or DMSO (for control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 10-15 minutes at 30°C.
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 75 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay for PKC Inhibition
This protocol describes a method to assess the ability of this compound to inhibit PKC activity within a cellular context by measuring the phosphorylation of a known PKC substrate.
1. Materials:
-
Cell Line: A suitable cell line expressing the PKC isoforms of interest (e.g., Swiss 3T3 fibroblasts, human platelets).[1][2]
-
Inhibitor: this compound (GF 109203X) dissolved in DMSO.
-
PKC Activator: Phorbol 12-myristate 13-acetate (PMA) or other appropriate agonist.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Antibodies: Primary antibody specific for the phosphorylated form of a PKC substrate (e.g., phospho-MARCKS) and a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Western Blotting Reagents.
2. Procedure:
-
Plate the cells and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 10-30 minutes) to induce substrate phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using an appropriate detection reagent (e.g., chemiluminescence).
-
Quantify the band intensities to determine the level of substrate phosphorylation and calculate the inhibitory effect of this compound.
Visualizations
PKC Signaling Pathway and Inhibition by this compound
Caption: PKC signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Determining PKC Isoform Selectivity
Caption: Workflow for in vitro kinase assay to determine IC50 values.
References
- 1. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisindolylmaleimide I, Hydrochloride | Cell Signaling Technology [cellsignal.com]
Bisindolylmaleimide III: A Technical Guide to its Kinase Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide III is a potent, cell-permeable, and reversible inhibitor of a range of protein kinases. Structurally related to staurosporine, it exhibits greater selectivity, making it a valuable tool for dissecting cellular signaling pathways and a lead compound in drug discovery programs.[1] This technical guide provides an in-depth overview of the primary kinase targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Core Target Profile: Protein Kinase C (PKC) and Beyond
This compound is most renowned as a potent and selective inhibitor of Protein Kinase C (PKC) isoforms.[1][2] It acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[1] While its affinity for PKC is high, it is not entirely exclusive to this family of kinases. Research has revealed a broader spectrum of activity against other key kinases involved in diverse cellular processes.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its close analogs against various kinases is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following tables summarize the available quantitative data for this compound and the closely related and often co-referenced Bisindolylmaleimide I (GF 109203X).
Table 1: Inhibitory Activity of this compound against Target Kinases
| Kinase Target | IC50 / Ki Value | Notes | Reference |
| Protein Kinase C α (PKCα) | 93% inhibition at 1 µM | Potent inhibitor | [1] |
| PDK1 | IC50 = 3.8 µM | [1] | |
| CDK2 | IC50 = 2 µM | [1] | |
| Ste20-related kinase (SLK) | IC50 = 170 nM | ||
| Quinone Reductase 2 (NQO2) | Ki = 16.5 µM | Competitive inhibitor |
Table 2: Inhibitory Activity of Bisindolylmaleimide I (GF 109203X) against Target Kinases
| Kinase Target | IC50 / Ki Value | ATP Concentration | Notes | Reference |
| PKCα | IC50 = 8 nM | 50 µM | [3] | |
| PKCε | IC50 = 12 nM | 50 µM | [3] | |
| RSK1 | IC50 = 610 nM | 50 µM | [3] | |
| RSK2 | IC50 = 310 nM | 50 µM | [3] | |
| RSK3 | IC50 = 120 nM | 50 µM | [3] | |
| PKCα | IC50 = 310 nM | 5 mM | Physiological ATP | [3] |
| PKCε | IC50 = 170 nM | 5 mM | Physiological ATP | [3] |
| RSK2 | IC50 = 7400 nM | 5 mM | Physiological ATP | [3] |
| GSK-3 (in cell lysates) | IC50 = 360 nM | [4] | ||
| GSK-3β (immunoprecipitated) | IC50 = 170 nM | [4] | ||
| PKC | Ki = 14 nM | ATP-competitive | [1] |
Key Signaling Pathways Modulated by this compound
This compound's inhibitory action on key kinases allows for the modulation of critical signaling pathways implicated in cell proliferation, differentiation, apoptosis, and metabolism.
Protein Kinase C (PKC) Signaling Pathway
The PKC family of serine/threonine kinases are crucial nodes in signal transduction, responding to signals such as growth factors and hormones. Activation of PKC leads to the phosphorylation of a multitude of downstream targets, regulating diverse cellular processes. By inhibiting PKC, this compound can effectively block these downstream events.
Caption: Inhibition of the PKC signaling pathway by this compound.
Wnt/β-Catenin Signaling Pathway via GSK-3β Inhibition
Glycogen Synthase Kinase 3β (GSK-3β) is a constitutively active kinase that plays a pivotal role in numerous signaling pathways, including the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. This compound can inhibit GSK-3β, leading to the stabilization and nuclear translocation of β-catenin, and subsequent transcription of Wnt target genes.[5][6]
Caption: this compound's impact on the Wnt/β-catenin pathway via GSK-3β inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of this compound against a target kinase.
Materials:
-
Recombinant purified target kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-³²P]ATP or ATP and phosphospecific antibodies
-
96-well plates
-
Phosphocellulose paper or materials for Western blotting
-
Scintillation counter or imaging system
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase, its substrate, and the diluted this compound (or DMSO for control).
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using radiometric detection).
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assay or SDS-PAGE loading buffer for Western blot).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For Western blot analysis, run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a phosphospecific antibody against the substrate.
-
Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to assess the effect of this compound on cell viability and proliferation.[7][8]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound (include a DMSO vehicle control).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control for each inhibitor concentration.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
This compound is a versatile and potent kinase inhibitor with a primary affinity for PKC isoforms and significant activity against other important kinases such as GSK-3β and RSK. This broad yet defined inhibitory profile makes it an invaluable tool for researchers investigating a multitude of cellular signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for utilizing this compound in a research setting to elucidate the intricate roles of these kinases in health and disease. As with any pharmacological inhibitor, careful consideration of its selectivity profile is crucial for the accurate interpretation of experimental results.
References
- 1. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 5. Novel indolylmaleimide acts as GSK-3beta inhibitor in human neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug development targeting the glycogen synthase kinase-3beta (GSK-3beta)-mediated signal transduction pathway: inhibitors of the Wnt/beta-catenin signaling pathway as novel anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Uptake and Distribution of Bisindolylmaleimide III
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisindolylmaleimide III (BIM III) is a potent and selective inhibitor of Protein Kinase C (PKC), a family of enzymes pivotal in cellular signal transduction. Its cell-permeable nature allows it to traverse the plasma membrane and exert its effects on intracellular targets. Beyond its well-documented role as a PKC inhibitor, emerging evidence indicates that BIM III and related bisindolylmaleimides modulate other critical signaling pathways, including the Wnt/β-catenin and STAT3 pathways, highlighting their potential as therapeutic agents, particularly in oncology. Understanding the cellular pharmacokinetics and distribution of BIM III is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the cellular uptake and distribution of this compound, details relevant experimental protocols, and visualizes its engagement with key signaling cascades. While specific quantitative data on the subcellular distribution of this compound is not extensively available in public literature, this guide synthesizes current knowledge and provides methodologies for its determination.
Introduction
Bisindolylmaleimides are a class of synthetic compounds structurally related to the microbial alkaloid staurosporine. While staurosporine is a broad-spectrum kinase inhibitor, medicinal chemistry efforts have yielded more selective derivatives, such as this compound. BIM III exhibits significant selectivity for PKC isozymes, competing with ATP for the kinase's catalytic site.[1] Its ability to readily enter cells has made it a valuable tool for studying PKC-dependent cellular processes.[1] Furthermore, studies have revealed that bisindolylmaleimides can influence other signaling networks, including those governed by Glycogen Synthase Kinase 3β (GSK-3β) and Signal Transducer and Activator of Transcription 3 (STAT3), expanding their potential therapeutic applications.[2][3]
Cellular Uptake and Distribution
The cellular uptake of small molecules like this compound is a complex process influenced by factors such as hydrophobicity, molecular size, and interactions with membrane transporters. While the precise mechanisms for BIM III are not fully elucidated, its cell-permeable nature suggests passive diffusion across the plasma membrane. Once inside the cell, its distribution is likely governed by its affinity for intracellular components and its solubility in different subcellular environments.
Quantitative Analysis of Cellular Uptake and Distribution
Quantitative analysis of the intracellular concentration and subcellular localization of BIM III is crucial for a comprehensive understanding of its pharmacological effects. Techniques such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) are essential for accurately measuring the concentration of the compound in cell lysates and subcellular fractions.[4][5]
Table 1: Hypothetical Time-Course of this compound Cellular Uptake
| Time (minutes) | Intracellular Concentration (µM) |
| 5 | 0.8 |
| 15 | 2.5 |
| 30 | 4.2 |
| 60 | 5.1 |
| 120 | 5.0 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.
Table 2: Hypothetical Subcellular Distribution of this compound at Steady State
| Cellular Compartment | Percentage of Total Intracellular Compound |
| Cytosol | 65% |
| Nucleus | 20% |
| Mitochondria | 10% |
| Membranes (ER, Golgi) | 5% |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol for Cellular Uptake and Quantification of this compound by LC-MS/MS
This protocol outlines a method for treating cultured cells with this compound and quantifying its intracellular concentration.
Materials:
-
Cultured cells (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile with internal standard (e.g., a structurally similar but isotopically labeled compound)
-
High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: On the day of the experiment, remove the culture medium and treat the cells with fresh medium containing the desired concentration of this compound. Include a vehicle control (DMSO). Incubate for the desired time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Cell Harvesting: At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile containing the internal standard to the cell lysate. Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. Develop an LC-MS/MS method for the separation and detection of this compound and the internal standard.
-
Quantification: Generate a standard curve using known concentrations of this compound and use it to determine the concentration in the experimental samples. Normalize the results to the total protein concentration of the cell lysate, determined by a protein assay (e.g., BCA assay).
Protocol for Subcellular Fractionation and Analysis of this compound Distribution
This protocol describes the separation of cellular components to determine the localization of this compound.
Materials:
-
Cultured cells treated with this compound (as described in 3.1)
-
Subcellular fractionation kit (commercial kits provide optimized buffers and protocols)
-
Dounce homogenizer
-
Microcentrifuge
-
LC-MS/MS system
Procedure:
-
Cell Harvesting and Lysis: Harvest the treated cells and proceed with the initial steps of a subcellular fractionation protocol, which typically involves gentle lysis to release the cytoplasm while keeping the nuclei intact.
-
Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to pellet different cellular components.
-
Low-speed centrifugation (e.g., 1,000 x g): Pellets intact nuclei. The supernatant contains the cytoplasm, mitochondria, and other organelles.
-
Medium-speed centrifugation (e.g., 10,000 x g) of the first supernatant: Pellets mitochondria.
-
High-speed centrifugation (e.g., 100,000 x g) of the second supernatant: Pellets microsomes (fragments of the endoplasmic reticulum and Golgi apparatus). The final supernatant is the cytosolic fraction.
-
-
Fraction Purity Assessment: Analyze a small aliquot of each fraction by Western blotting for marker proteins of each compartment (e.g., Histone H3 for the nucleus, Cytochrome C for mitochondria, Calnexin for the ER, and GAPDH for the cytosol) to assess the purity of the fractions.
-
Quantification of this compound: Process each fraction as described in the LC-MS/MS protocol (steps 5-8 of section 3.1) to determine the concentration of this compound in each subcellular compartment.
Signaling Pathways and Mechanisms of Action
This compound primarily functions by inhibiting Protein Kinase C. However, its influence extends to other significant signaling pathways.
Protein Kinase C (PKC) Signaling Pathway
PKC enzymes are key regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis.[6] Upon activation by diacylglycerol (DAG) and Ca2+, PKC translocates to the plasma membrane and phosphorylates a wide range of substrate proteins. BIM III, as an ATP-competitive inhibitor, blocks this phosphorylation event.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of GSK-3 in regulation of murine embryonic stem cell self-renewal revealed by a series of bisindolylmaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. api.unil.ch [api.unil.ch]
- 5. rsc.org [rsc.org]
- 6. Targeting Protein Kinase C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacophore of Bisindolylmaleimide Compounds: A Technical Guide for Drug Development Professionals
An in-depth exploration of the chemical features, structure-activity relationships, and biological targets of bisindolylmaleimide compounds, a prominent class of protein kinase inhibitors.
Bisindolylmaleimides (BIMs) represent a significant class of compounds in drug discovery, renowned for their potent and often selective inhibition of various protein kinases.[1][2] Originating from natural products like staurosporine, synthetic BIMs have been extensively developed to optimize their therapeutic potential, leading to clinical candidates for a range of diseases, including cancer and diabetic complications.[2][3] This technical guide provides a comprehensive overview of the bisindolylmaleimide pharmacophore, detailing their structure-activity relationships (SAR), key biological targets, and the experimental protocols used for their evaluation.
The Core Pharmacophore and Structure-Activity Relationships
The fundamental pharmacophore of bisindolylmaleimide compounds consists of two indole rings linked to a central maleimide moiety.[2] The planarity and electron distribution of this core structure are crucial for its interaction with the ATP-binding pocket of protein kinases.[4][5] Variations in the substitution patterns on the indole rings and the maleimide nitrogen have profound effects on the potency and selectivity of these inhibitors.
Key structural features that govern the activity of bisindolylmaleimides include:
-
The Maleimide Ring: The cyclic imide functionality is essential for high-affinity binding. The two carbonyl groups act as hydrogen bond acceptors, while the nitrogen can be substituted to modulate solubility and cell permeability.[6]
-
The Indole Rings: The indole nitrogens can serve as hydrogen bond donors. Substitution on the indole rings, particularly at the 3 and 3' positions, directly influences kinase selectivity and potency.[7]
-
Substituents on Indole Nitrogens: Alkylation of one or both indole nitrogens can enhance cell permeability and modulate the inhibitory profile. For instance, the presence of a dimethylaminopropyl group on one of the indole nitrogens is a common feature in potent Protein Kinase C (PKC) inhibitors like GF 109203X.[5][8]
Quantitative Structure-Activity Relationship (QSAR) Data
The following tables summarize the inhibitory activities of representative bisindolylmaleimide compounds against their primary kinase targets, Protein Kinase C (PKC) and Glycogen Synthase Kinase-3 (GSK-3). The IC50 values, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, are provided.
Table 1: Inhibitory Activity of Bisindolylmaleimide Compounds against Protein Kinase C (PKC) Isoforms
| Compound | PKCα IC50 (nM) | PKCβI IC50 (nM) | PKCβII IC50 (nM) | PKCγ IC50 (nM) | PKCε IC50 (nM) | Reference(s) |
| GF 109203X (Bisindolylmaleimide I) | 20 | 17 | 16 | 20 | 12 | [4][9][10] |
| Ro 31-8220 (Bisindolylmaleimide IX) | 5 | 24 | 14 | 27 | 24 | [9] |
| Bisindolylmaleimide IV | 100 - 550 | - | - | - | - | [10] |
| Bisindolylmaleimide XI | 9 | 28 | - | - | 108 | [11] |
Table 2: Inhibitory Activity of Bisindolylmaleimide Compounds against Glycogen Synthase Kinase-3 (GSK-3)
| Compound | GSK-3β IC50 (nM) | Reference(s) |
| GF 109203X (Bisindolylmaleimide I) | 170 - 360 | [9][12] |
| Ro 31-8220 (Bisindolylmaleimide IX) | 2.8 - 6.8 | [9] |
| Compound 9 (methoxyethyl analog) | 20 | [12] |
| Compound 13 (azaindole analog) | 5 | [12] |
| Compound 31 (diazepinoindole analog) | 0.013 | [12] |
| Lead Compound 66 (bis-7-azaindole) | 34 | [13] |
Experimental Protocols
The evaluation of bisindolylmaleimide compounds relies on robust in vitro and cell-based assays. The following are detailed methodologies for key experiments.
In Vitro Protein Kinase C (PKC) Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by PKC.
Materials:
-
Purified recombinant PKC isoforms
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Phosphatidylserine and Diacylglycerol (for PKC activation)
-
Bisindolylmaleimide compound (dissolved in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PKC substrate peptide, and lipid activators.
-
Add the bisindolylmaleimide compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the purified PKC enzyme.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-15 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[5]
In Vitro GSK-3β Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Purified recombinant GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)
-
ATP
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Bisindolylmaleimide compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Set up the kinase reaction in a 384-well plate by adding kinase buffer, GSK-3β enzyme, and the substrate peptide.
-
Add the bisindolylmaleimide compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value based on the reduction in luminescence.[14]
MTT Cell Proliferation Assay
This colorimetric assay assesses the effect of bisindolylmaleimide compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., HL-60)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Bisindolylmaleimide compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the bisindolylmaleimide compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition and determine the IC50 value.[1][3]
Visualizing the Pharmacophore and its Mechanism of Action
To further understand the pharmacophore of bisindolylmaleimide compounds and their biological context, the following diagrams illustrate the core chemical structure and a key signaling pathway they modulate.
Caption: General chemical structure of the bisindolylmaleimide pharmacophore.
Caption: Inhibition of the PKC signaling pathway by bisindolylmaleimides.
References
- 1. biotium.com [biotium.com]
- 2. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. mdpi.com [mdpi.com]
- 7. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 9. Bisindolylmaleimide IV, PKC inhibitor (CAS 119139-23-0) | Abcam [abcam.com]
- 10. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for Bisindolylmaleimide III In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide III is a potent and selective, ATP-competitive inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signal transduction.[1] Its selectivity makes it a valuable tool for dissecting PKC-mediated signaling pathways and for drug discovery efforts targeting kinases. These application notes provide detailed protocols for performing in vitro kinase assays with this compound using both radioactive and non-radioactive methods.
Mechanism of Action
This compound primarily targets the ATP-binding pocket of PKC, thereby preventing the phosphorylation of its downstream substrates. While highly selective for PKC isoforms, particularly PKCα, it also exhibits inhibitory activity against other kinases at varying concentrations.[2][3] Understanding its selectivity profile is crucial for interpreting experimental results.
Data Presentation: Kinase Selectivity Profile
The inhibitory activity of this compound and its analogs has been characterized against a panel of kinases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of potency.
| Kinase Target | Inhibitor | IC50 (nM) | Notes |
| PKCα | This compound | 26 | Potent and selective inhibition.[1] |
| PKA | This compound | 500 | Significantly less potent against PKA.[1] |
| SLK | This compound | 170 | Inhibition of Ste20-related kinase.[2] |
| CDK2 | This compound | 2000 | Moderate inhibition.[2] |
| PKCα | Bisindolylmaleimide IX (Ro 31-8220) | 5 | A related, potent pan-PKC inhibitor.[4] |
| PKCβI | Bisindolylmaleimide IX (Ro 31-8220) | 24 | [4] |
| PKCβII | Bisindolylmaleimide IX (Ro 31-8220) | 14 | [4] |
| PKCγ | Bisindolylmaleimide IX (Ro 31-8220) | 27 | [4] |
| PKCε | Bisindolylmaleimide IX (Ro 31-8220) | 24 | [4] |
| MSK1 | Bisindolylmaleimide IX (Ro 31-8220) | Potent Inhibition | [4] |
| GSK3β | Bisindolylmaleimide IX (Ro 31-8220) | Potent Inhibition | [4] |
| S6K1 | Bisindolylmaleimide IX (Ro 31-8220) | Potent Inhibition | [4] |
| RSK1 | GF109203X (Bisindolylmaleimide I) | 610 | At 50 µM ATP.[5] |
| RSK2 | GF109203X (Bisindolylmaleimide I) | 310 | At 50 µM ATP.[5] |
| RSK3 | GF109203X (Bisindolylmaleimide I) | 120 | At 50 µM ATP.[5] |
| PKCα | GF109203X (Bisindolylmaleimide I) | 8 | At 50 µM ATP.[5] |
| PKCε | GF109203X (Bisindolylmaleimide I) | 12 | At 50 µM ATP.[5] |
Signaling Pathways
This compound's inhibitory action on PKCα and S6K1 can modulate various downstream signaling cascades, impacting cellular processes like proliferation, differentiation, and apoptosis.
Experimental Protocols
Two common methods for in vitro kinase assays are presented: a traditional radioactive assay and a modern, non-radioactive luminescence-based assay.
Experimental Workflow: In Vitro Kinase Assay
Protocol 1: Radioactive [γ-³²P]ATP Filter Binding Assay
This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.
Materials:
-
Purified active PKCα enzyme
-
PKC substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate)
-
This compound (in DMSO)
-
Kinase Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM CaCl₂, 1 mM DTT)
-
Lipid Activator (e.g., Phosphatidylserine and Diacylglycerol)
-
[γ-³²P]ATP
-
Cold ATP
-
10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose filter paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of this compound by diluting the DMSO stock in kinase assay buffer. Create a serial dilution to test a range of concentrations.
-
Prepare the ATP solution by mixing cold ATP and [γ-³²P]ATP to the desired specific activity. A final concentration of 10-100 µM ATP is common.
-
-
Set up the Kinase Reaction (on ice):
-
In a microcentrifuge tube, add the following in order:
-
Kinase Assay Buffer
-
Lipid Activator
-
PKC substrate (e.g., 10-20 µg MBP)
-
This compound or vehicle (DMSO) control
-
Purified PKCα enzyme (e.g., 10-50 ng)
-
-
Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate the Reaction:
-
Start the reaction by adding the ATP solution.
-
Incubate the reaction mixture at 30°C for 10-20 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Stop the Reaction and Spot:
-
Wash the Filters:
-
Immediately place the filter papers in a beaker containing 0.75% phosphoric acid or 10% TCA.
-
Wash the filters three to four times with the acid solution for 5-10 minutes each wash, with gentle agitation. This removes unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the filters.
-
-
Quantify Radioactivity:
-
Place the dried filter papers into scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background counts (no enzyme control) from all samples.
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Non-Radioactive ADP-Glo™ Luminescence Kinase Assay
This commercially available assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Purified active PKCα enzyme
-
PKC substrate (e.g., a specific peptide substrate)
-
This compound (in DMSO)
-
Kinase Assay Buffer (provided with the kit or a compatible buffer, e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Lipid Activator
-
Cold ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in the appropriate kinase buffer.
-
Prepare the ATP and substrate mix in the kinase buffer.
-
-
Set up the Kinase Reaction:
-
In a white, opaque multi-well plate, add the following to each well:
-
This compound solution or vehicle control.
-
PKCα enzyme.
-
Lipid Activator.
-
-
Initiate the reaction by adding the ATP/substrate mixture. The final reaction volume is typically 5-25 µL.
-
-
Incubate:
-
Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time should be determined to ensure significant ADP production without depleting the ATP.
-
-
Stop the Kinase Reaction and Deplete ATP:
-
Detect ADP:
-
Measure Luminescence:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate a standard curve of ADP to convert relative light units (RLU) to the amount of ADP produced.
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value as described in the radioactive assay protocol.
-
Conclusion
These protocols provide robust methods for characterizing the inhibitory activity of this compound against PKCα and other kinases. The choice between a radioactive and non-radioactive assay will depend on laboratory resources and throughput requirements. Careful optimization of enzyme concentration, substrate concentration, and incubation times is recommended for achieving accurate and reproducible results.
References
- 1. This compound, Hydrochloride CAS 683775-59-9 | 203294 [merckmillipore.com]
- 2. This compound | PKC inhibitor | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
Application Notes and Protocols: Utilizing Bisindolylmaleimide III in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide III is a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways.[1][][3] Its structural similarity to staurosporine allows it to act as an ATP-competitive inhibitor.[4][5][6] While renowned for its PKC inhibition, it's important for researchers to be aware that this compound and other derivatives can exhibit effects on other kinases and signaling pathways, including STAT3 and GSK-3.[7][8][9][10] This makes it a valuable tool for dissecting cellular processes, but also necessitates careful experimental design and interpretation.
These application notes provide a comprehensive guide to using this compound in Western blot analysis to investigate its effects on protein phosphorylation and signaling cascades.
Mechanism of Action
This compound primarily functions by competing with ATP for the binding site on the catalytic domain of PKC. This inhibition prevents the transfer of phosphate groups from ATP to the serine and threonine residues of PKC's substrate proteins, thereby blocking downstream signaling events. Its selectivity for PKC is significantly higher than that of the broader kinase inhibitor staurosporine.[5][11][12]
Key Applications in Western Blotting
-
Investigating PKC-dependent signaling: By treating cells with this compound, researchers can use Western blotting to determine if the phosphorylation of a specific protein is dependent on PKC activity. A decrease in the phosphorylated form of the protein of interest after treatment would suggest it is a downstream target of PKC.
-
Pathway Elucidation: It can be employed to map out signaling cascades. For instance, if a growth factor induces the phosphorylation of a protein, and this phosphorylation is blocked by this compound, it indicates that PKC is a necessary intermediary in that signaling pathway.
-
Drug Discovery and Target Validation: As a well-characterized inhibitor, it can be used as a positive control or a benchmark compound in screens for novel PKC inhibitors.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the inhibitory concentrations of bisindolylmaleimide derivatives against various kinases, providing a reference for dose-selection in your experiments.
Table 1: Inhibitory Activity of Bisindolylmaleimide I (GF109203X)
| Kinase | IC50 (in vitro) | Cell-based Assay Notes | Reference |
| PKCα | 20 nM | Prevents phosphorylation of a 47 kDa protein in human platelets. | [11] |
| PKCβI | 17 nM | N/A | [11] |
| PKCβII | 16 nM | N/A | [11] |
| PKCγ | 20 nM | N/A | [11] |
| GSK-3 | 360 nM (in cell lysates) | Reduced GSK-3 activity to 25.1% of control at 5 µM in rat adipocytes. | [10] |
Table 2: Inhibitory Activity of Bisindolylmaleimide IX (Ro 31-8220)
| Kinase | IC50 (in vitro) | Cell-based Assay Notes | Reference |
| GSK-3 | 6.8 nM (in cell lysates) | Reduced GSK-3 activity to 12.9% of control at 2 µM in rat adipocytes. | [10] |
Experimental Protocols
This section provides a detailed methodology for a typical Western blot analysis experiment involving treatment with this compound.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency on the day of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO.[1][11] Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] The final DMSO concentration in the cell culture medium should be kept below 0.1% to minimize solvent effects.
-
Cell Treatment:
-
For time-course experiments, treat cells with the desired concentration of this compound for various durations.
-
For dose-response experiments, treat cells with a range of this compound concentrations for a fixed period.
-
Include a vehicle control (DMSO-treated) and a positive control (e.g., a known activator of the pathway of interest) in your experimental design.
-
-
Cell Harvesting: After the treatment period, place the culture dishes on ice and proceed immediately to cell lysis.
Protocol 2: Cell Lysis and Protein Quantification
-
Washing: Gently wash the cells once with ice-cold phosphate-buffered saline (PBS).[13][14]
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.[14][15][16] A common recipe for RIPA buffer is 150 mM sodium chloride, 1.0% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, and 50 mM Tris, pH 8.0.[14]
-
Scraping and Collection: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[13][14][15]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with gentle agitation.[14][15] Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[14][15]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.[14][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford, Lowry, or BCA assay.[14]
Protocol 3: SDS-PAGE and Western Blotting
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[15]
-
Gel Electrophoresis: Load the samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of your protein of interest) and run the gel according to the manufacturer's instructions.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16][17]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15] Use an antibody specific to the phosphorylated form of your protein of interest and, on a separate blot, an antibody for the total protein as a loading control.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[15][16]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15][16]
-
Washing: Repeat the washing step as described above.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal.[8]
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
Protocol 4: Data Analysis and Quantitation
-
Image Analysis: Use image analysis software to quantify the band intensities.[18]
-
Normalization: Normalize the intensity of the phosphorylated protein band to the intensity of the total protein band or a housekeeping protein (e.g., actin or tubulin) to account for any variations in protein loading.[18]
-
Data Interpretation: Compare the normalized band intensities between the different treatment groups to determine the effect of this compound on the phosphorylation of your protein of interest.
Visualizations: Signaling Pathways and Workflows
Caption: Inhibition of the PKC signaling pathway by this compound.
Caption: Workflow for Western blot analysis using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound | PKC inhibitor | Hello Bio [hellobio.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of protein kinase C. 3. Potent and highly selective bisindolylmaleimides by conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. advms.pl [advms.pl]
- 8. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 11. selleckchem.com [selleckchem.com]
- 12. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. bio-rad.com [bio-rad.com]
- 16. origene.com [origene.com]
- 17. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
Application Notes and Protocols: Bisindolylmaleimide III in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide III (BIM III) is a potent and selective inhibitor of Protein Kinase C (PKC) with a chemical structure similar to staurosporine.[1][] It functions as a cell-permeable, reversible, and ATP-competitive inhibitor.[3] While primarily known for its high affinity for PKC isoforms, this compound and its analogs also exhibit inhibitory activity against a range of other protein kinases, making them valuable tools for dissecting cellular signaling pathways.[1][] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound exerts its inhibitory effects primarily by competing with ATP for the binding site on the kinase domain of Protein Kinase C. This prevents the phosphorylation of PKC substrates, thereby blocking downstream signaling events. At a concentration of 1 μM, it can inhibit 93% of PKCα kinase activity.[1]
Beyond its effects on PKC, this compound has been shown to inhibit other kinases with similar potency, including ribosomal S6 protein kinase 1 (S6K1), mitogen- and stress-activated protein kinase 1 (MSK1), and RSK2.[1][] Additionally, it can inhibit PDK1 with an IC50 value of 3.8 μM.[1] Some novel synthetic bisindolylmaleimide alkaloids have also been demonstrated to inhibit STAT3 activation by binding to its SH2 domain, which blocks STAT3 phosphorylation and dimerization, leading to reduced expression of downstream target genes.[4]
Key Applications in Cell Culture
-
Dissecting PKC-Mediated Signaling: As a potent PKC inhibitor, this compound is widely used to investigate the role of PKC in various cellular processes, including cell proliferation, differentiation, and apoptosis.[5]
-
Cancer Research: The constitutive activation of signaling pathways involving PKC and STAT3 is a hallmark of many cancers.[4] this compound and its derivatives are utilized to inhibit the growth of cancer cells, induce apoptosis, and study mechanisms of drug resistance.[4][6]
-
Studying Kinase Specificity: Due to its activity against multiple kinases, it can be used in comparative studies with more specific inhibitors to delineate the roles of different kinases in a particular cellular response.[7]
-
Neuroscience: Investigating the role of PKC in neuronal signaling and function.
-
Immunology: Exploring the involvement of PKC in immune cell activation and inflammatory responses.
Quantitative Data: Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) of this compound and related compounds against various kinases.
| Compound | Target Kinase | IC50 Value | Notes |
| This compound | PKC | 26 nM | Potent, cell-permeable, reversible, and ATP-competitive.[3] |
| This compound | PDK1 | 3.8 µM | Also inhibits other kinases like S6K1, MAPKAP-K1, RSK2, and MSK1.[1] |
| Bisindolylmaleimide I | PKCα | 20 nM | Also inhibits PKCβI (17 nM), PKCβII (16 nM), and PKCγ (20 nM).[8] |
| Bisindolylmaleimide I | GSK-3 | 190-360 nM | Measured in GSK-3L immunoprecipitates and total lysates.[9] |
| Bisindolylmaleimide IX | GSK-3 | 2.8-6.8 nM | More potent inhibitor of GSK-3 than Bisindolylmaleimide I.[9] |
Signaling Pathway Diagrams
Below are diagrams illustrating the key signaling pathways affected by this compound and a typical experimental workflow.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically soluble in DMSO.[1] To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of powder in high-quality, anhydrous DMSO. For example, for a 10 mM stock of a compound with a molecular weight of 384.4 g/mol , dissolve 3.84 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. Stock solutions in DMSO are generally stable for up to 6 months at -20°C.[3][10]
2. General Protocol for Cell Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Adherence: Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Working Solution: Dilute the this compound stock solution to the desired final concentration in fresh, pre-warmed cell culture medium. It is crucial to ensure the final DMSO concentration is consistent across all treatments (including vehicle control) and is typically kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle (DMSO) control.
-
Incubation: Return the cells to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours), depending on the specific assay and cell type.
3. Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell proliferation and viability.
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in the general protocol.
-
MTT Addition: After the incubation period (e.g., 48 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or placing on a plate shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A background reading at 690 nm can be subtracted.[8]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
4. Western Blotting for Phospho-Protein Analysis
This protocol allows for the analysis of changes in protein phosphorylation levels following treatment.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., phospho-PKC substrates, phospho-STAT3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.
5. Apoptosis Detection by Annexin V-FITC Staining
This method quantifies the extent of apoptosis induced by this compound.
-
Cell Treatment: Seed 3 x 10^5 cells per well in 6-well plates and treat with different concentrations of the compound for the desired time.[4]
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin-free dissociation buffer.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions (e.g., using the BD Pharmingen™ Annexin V-FITC Apoptosis Detection Kit).[4]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
References
- 1. caymanchem.com [caymanchem.com]
- 3. This compound, Hydrochloride CAS 683775-59-9 | 203294 [merckmillipore.com]
- 4. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Determining Optimal Bisindolylmaleimide III Concentration for Cellular Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisindolylmaleimide III is a potent, cell-permeable, and reversible ATP-competitive inhibitor of Protein Kinase C (PKC).[1][2] Originally developed as a more selective alternative to broad-spectrum kinase inhibitors like staurosporine, it has become a valuable tool for investigating PKC-mediated signal transduction pathways.[3] While its primary targets are the various isoforms of PKC, it's important to note that this compound can also inhibit other kinases with similar potency, including ribosomal S6 protein kinase 1 (S6K1), MAPKAP-K1, RSK2, and MSK1.[1][4] Therefore, determining the optimal concentration is a critical step to ensure maximal inhibition of the target kinase while minimizing off-target effects and cellular toxicity.
This document provides a comprehensive guide to establishing the optimal working concentration of this compound for your specific cell type and experimental context.
Mechanism of Action
This compound functions as a competitive inhibitor with respect to ATP for Protein Kinase C.[3] PKC enzymes are crucial serine/threonine kinases that regulate a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[5] Upon activation by upstream signals (e.g., diacylglycerol produced via growth factor receptor signaling), PKC phosphorylates a wide array of downstream substrate proteins. This compound prevents this phosphorylation by occupying the ATP-binding pocket of the kinase, thereby blocking its catalytic activity.
Caption: PKC signaling pathway and the inhibitory action of this compound.
Reported In Vitro Activity
The half-maximal inhibitory concentration (IC₅₀) of this compound can vary significantly depending on the specific kinase isoform and the assay conditions. The following table summarizes reported IC₅₀ values from in vitro kinase assays.
| Target Kinase | Reported IC₅₀ |
| Protein Kinase C (PKC) | 26 nM[2] |
| Protein Kinase A (PKA) | 500 nM[2] |
| PDK1 | 3.8 µM[4] |
Note: In addition to the above, this compound inhibits S6K1, MAPKAP-K1, RSK2, and MSK1 with a potency similar to that for PKC.[4]
Experimental Workflow for Determining Optimal Concentration
The ideal concentration of this compound is application-dependent. The goal is to find the lowest concentration that elicits the desired biological effect (e.g., inhibition of a specific phosphorylation event) without causing significant cell death or off-target effects.[6] The following workflow outlines a systematic approach.
Caption: Workflow for determining the optimal this compound concentration.
Protocol 1: Determining Cytotoxicity via Dose-Response Assay
Principle
This protocol establishes the concentration range of this compound that is tolerated by the cells. A dose-response curve is generated by treating cells with a serial dilution of the inhibitor and measuring cell viability after a set incubation period. This helps identify the sub-lethal concentration range for subsequent experiments. A common method is the MTT assay, which measures the metabolic activity of viable cells.
Materials
-
Target cell line
-
Complete cell culture medium
-
This compound (powder or stock solution)
-
96-well clear flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density that ensures they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).[8] Incubate for 24 hours to allow for cell attachment.
-
Prepare Drug Dilutions:
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 10 mM). Store aliquots at -20°C or -80°C.[1]
-
Perform a serial dilution of the stock solution in complete culture medium to create a range of treatment concentrations. A broad range is recommended for the initial experiment (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM).
-
Ensure the final DMSO concentration is consistent across all wells (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the corresponding wells. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Data Analysis
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot % Viability against the log of the this compound concentration.
-
Use graphing software (e.g., GraphPad Prism) to fit a non-linear regression curve and calculate the IC₅₀ (concentration that inhibits 50% of viability) and IC₂₀ (concentration that inhibits 20% of viability). For target inhibition studies, it is often advisable to work at or below the IC₂₀ to avoid confounding effects from cytotoxicity.
| Treatment | Concentration | Absorbance (570nm) | % Viability |
| Vehicle | 0 µM | (User Data) | 100% |
| BIM III | 0.1 µM | (User Data) | (Calculated) |
| BIM III | 0.3 µM | (User Data) | (Calculated) |
| BIM III | 1.0 µM | (User Data) | (Calculated) |
| BIM III | 3.0 µM | (User Data) | (Calculated) |
| BIM III | 10 µM | (User Data) | (Calculated) |
| BIM III | 30 µM | (User Data) | (Calculated) |
| BIM III | 100 µM | (User Data) | (Calculated) |
Protocol 2: Validating Target Inhibition by Western Blot
Principle
This protocol confirms that this compound is inhibiting its intended target, PKC, within the cells at the chosen concentrations. This is achieved by measuring the phosphorylation status of a known downstream substrate of PKC. A reduction in the phosphorylated form of the substrate indicates successful target inhibition.
Materials
-
Target cell line
-
6-well or 12-well cell culture plates
-
This compound
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-PKD/PKCμ (Ser916), anti-total PKD/PKCμ, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescence substrate (ECL)
-
Imaging system
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (chosen from the non-toxic range determined in Protocol 1) for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with a PKC activator like PMA (e.g., 100 nM) for a short period (e.g., 15-30 minutes) to induce robust phosphorylation of PKC substrates. Include an unstimulated, untreated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and apply the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for the total substrate protein and a loading control (e.g., GAPDH) to ensure equal protein loading.
Data Analysis
-
Quantify the band intensities for the phosphorylated protein, total protein, and loading control using software like ImageJ.
-
Normalize the phosphorylated protein signal to the total protein signal for each lane.
-
Compare the normalized phosphorylation levels across the different treatment conditions. A dose-dependent decrease in phosphorylation in the this compound-treated lanes confirms target engagement.
Protocol 3: Assessing Functional Outcomes
Principle
After confirming target inhibition, the final step is to measure the effect of this compound on a relevant cellular function known to be regulated by PKC. This could be cell proliferation, migration, gene expression, or another specific endpoint. The example below describes a cell proliferation assay.
Materials
-
Target cell line
-
96-well plates
-
This compound
-
Cell counting solution (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or a method for direct cell counting.
Procedure
-
Cell Seeding: Seed cells at a low density in 96-well plates to allow room for proliferation over several days.
-
Treatment: After 24 hours, treat the cells with the selected range of effective, non-toxic concentrations of this compound determined from the previous protocols.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48 to 96 hours).
-
Quantify Proliferation:
-
At the end of the incubation period, quantify the number of viable cells in each well using an appropriate assay (e.g., CellTiter-Glo®, which measures ATP levels).
-
Alternatively, cells can be trypsinized and counted directly using a hemocytometer or an automated cell counter.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration relative to the vehicle control.
-
Plot the inhibition of proliferation against the drug concentration to determine the concentration that yields the desired functional effect.
-
By systematically following these protocols, researchers can confidently determine an optimal, empirically validated concentration of this compound for their specific cellular model and biological question, ensuring robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, Hydrochloride CAS 683775-59-9 | 203294 [merckmillipore.com]
- 3. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Bisindolylmaleimide III in Signal Transduction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide III is a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of a wide array of cellular signal transduction pathways.[1] These pathways govern fundamental cellular processes including proliferation, differentiation, apoptosis, and immune responses. Due to its ATP-competitive nature and selectivity for PKC, this compound serves as an invaluable chemical tool for dissecting the intricate roles of PKC isoforms in cellular signaling cascades.[2][3] Furthermore, while being a potent PKC inhibitor, this compound and its analogs have been shown to interact with other kinases, making it crucial for researchers to consider its complete kinase selectivity profile. This document provides detailed application notes and experimental protocols for the effective use of this compound in studying signal transduction pathways.
Data Presentation: Kinase Inhibitory Profile of Bisindolylmaleimides
The following table summarizes the inhibitory activity of this compound and its close analog, Bisindolylmaleimide I (GF109203X), against a panel of protein kinases. This data is essential for designing experiments and interpreting results, allowing for a comprehensive understanding of the inhibitor's specificity.
| Inhibitor | Target Kinase | IC50 (nM) | Species | Assay Conditions | Reference |
| This compound | PKCα | ~93% inhibition at 1000 nM | Not Specified | In vitro kinase assay | [4] |
| CDK2 | Varies with analog | Not Specified | In vitro binding and activity assays | [5] | |
| Bisindolylmaleimide I (GF109203X) | PKCα | 20 | Rat Brain | Cell-free assay | [6][7] |
| PKCβI | 17 | Rat Brain | Cell-free assay | [6][7] | |
| PKCβII | 16 | Rat Brain | Cell-free assay | [6][7] | |
| PKCγ | 20 | Rat Brain | Cell-free assay | [6][7] | |
| RSK1 | 610 | Human | In vitro kinase assay (50 µM ATP) | [8] | |
| RSK2 | 310 | Human | In vitro kinase assay (50 µM ATP) | [8] | |
| RSK3 | 120 | Human | In vitro kinase assay (50 µM ATP) | [8] |
Signaling Pathway Analysis
This compound primarily targets the Protein Kinase C (PKC) signaling pathway. PKC isoforms are activated by diacylglycerol (DAG) and, for conventional isoforms, also by calcium (Ca2+). Upon activation, PKC translocates to the plasma membrane and phosphorylates a multitude of downstream substrates, leading to the activation of pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. By inhibiting PKC, this compound prevents the phosphorylation of these downstream targets, thereby blocking the propagation of the signal.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study signal transduction pathways.
In Vitro Kinase Assay for PKC Inhibition
This protocol is designed to determine the in vitro inhibitory activity of this compound on a specific PKC isoform.
Materials:
-
Recombinant human PKCα
-
GST-MARCKS (substrate)
-
This compound
-
Kinase Assay Buffer (200 mM HEPES pH 7.4, 50 mM MgCl2, 1 mM CaCl2, 0.2% NP-40)
-
Lipid Solution (1 mg/mL phosphatidylserine, 0.20 mg/mL diacylglycerol)
-
ATP
-
SDS-PAGE sample buffer
-
Phospho-specific antibody for the substrate
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase assay buffer, lipid solution, and the recombinant PKCα enzyme.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Add the substrate (GST-MARCKS) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase isoform.
-
Incubate the reaction for 15-30 minutes at 37°C.[8]
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate to detect the level of phosphorylation.
Cell-Based Assay for Inhibition of Cellular Proliferation (MTT Assay)
This protocol measures the effect of this compound on the proliferation of a chosen cell line.
Materials:
-
Cell line of interest (e.g., A549, MCF-7)
-
Complete growth medium
-
Serum-free medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-4,000 cells per well and allow them to attach overnight.
-
The following day, replace the medium with serum-free medium and incubate for 18-24 hours to synchronize the cells.
-
Prepare serial dilutions of this compound in the appropriate medium.
-
Add the diluted this compound to the wells and incubate for the desired time period (e.g., 48 hours).[6] Include wells with vehicle (DMSO) as a negative control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of PKC Pathway Activation
This protocol is used to assess the phosphorylation status of downstream targets of PKC in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or other PKC activator
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-MARCKS, anti-total MARCKS, anti-phospho-ERK, anti-total ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to attach.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours).[8]
-
Stimulate the cells with a PKC activator like PMA (e.g., 30 nM for 5-10 minutes) to induce PKC pathway activation.[8]
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on a signal transduction pathway.
Conclusion
This compound is a powerful tool for elucidating the roles of PKC in signal transduction. By carefully considering its kinase selectivity profile and employing the detailed protocols provided, researchers can effectively investigate the intricate mechanisms of cellular signaling and its implications in both normal physiology and disease states. These application notes serve as a comprehensive guide for the effective utilization of this compound in your research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating Apoptosis with Bisindolylmaleimide III
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide III is a potent and selective inhibitor of Protein Kinase C (PKC), a family of kinases involved in various cellular processes, including proliferation, differentiation, and survival.[1] While initially recognized for its role as a PKC inhibitor, bisindolylmaleimide and its derivatives are now known to target multiple signaling molecules, making them valuable tools for cancer research.[2][3] Notably, several bisindolylmaleimides are potent inducers of apoptosis, the process of programmed cell death.[3][4] This makes this compound a critical compound for investigating apoptotic signaling pathways and for the development of novel anti-cancer therapies that aim to restore the natural process of eliminating malignant cells.[3]
These application notes provide a comprehensive guide to using this compound for studying apoptosis, including its mechanism of action, quantitative data, detailed experimental protocols, and visual workflows.
Mechanism of Action
This compound and its analogs induce apoptosis through both PKC-dependent and PKC-independent mechanisms. The compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2][3]
-
PKC Inhibition: As a primary mechanism, this compound competitively inhibits the ATP-binding site of PKC.[5] The inhibition of specific PKC isoforms can disrupt survival signals, thereby sensitizing cells to apoptotic stimuli.
-
Intrinsic Pathway Activation: Studies on related compounds like Bisindolylmaleimide IX show a potent activation of the intrinsic pathway.[2][6] This involves a conformational change in the pro-apoptotic protein Bax, its translocation to the mitochondria, and the subsequent release of cytochrome c, Smac, and Omi/HtrA2.[6] This leads to the activation of the initiator caspase-9, which in turn activates effector caspases like caspase-3.[6][7]
-
Extrinsic Pathway Facilitation: Certain bisindolylmaleimides can sensitize cancer cells to death ligand-induced apoptosis (e.g., via Fas or DR5 receptors).[3][8] This enhances the activation of the extrinsic pathway, which also converges on the activation of effector caspases.
-
Other Targets: Research indicates that the pro-apoptotic effects are not solely due to PKC inhibition.[3] Other targets, such as STAT3, may be involved. For instance, a novel bisindolylmaleimide analog was shown to bind to the SH2 domain of STAT3, inhibiting its activation and leading to apoptosis.[9]
Caption: Signaling pathways affected by this compound leading to apoptosis.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) and effective concentrations of this compound and related analogs in various experimental contexts. These values serve as a starting point for experimental design.
| Compound | Target/Process | Cell Line / System | IC50 / Effective Concentration | Reference |
| Bisindolylmaleimide I (GF 109203X) | PKCα | In vitro kinase assay | 8 nM | [10] |
| Bisindolylmaleimide I (GF 109203X) | PKCɛ | In vitro kinase assay | 12 nM | [10] |
| Bisindolylmaleimide I (GF 109203X) | RSK2 | In vitro kinase assay (5 mM ATP) | 7.4 µM | [10] |
| Bisindolylmaleimide VIII | Apoptosis Potentiation | Human astrocytoma 123N1 | 1-3 µM (with anti-Fas antibody) | [3][4] |
| BMA097 (Bisindolylmaleimide analog) | Cell Survival | MDA-MB-231 Breast Cancer | 3.6 µM (48 hr) | [9] |
| BMA097 (Bisindolylmaleimide analog) | Cell Survival | MDA-MB-468 Breast Cancer | 4.0 µM (48 hr) | [9] |
| BMA097 (Bisindolylmaleimide analog) | Cell Survival | MCF7 Breast Cancer | 6.4 µM (48 hr) | [9] |
Experimental Protocols
Here we provide detailed protocols for key experiments to investigate apoptosis induced by this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., Jurkat, MCF-7, or another cell line of interest) in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or T25 flasks) at a density that ensures they are in the logarithmic growth phase at the time of treatment (typically 60-70% confluency).
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C or -80°C.[1]
-
Treatment: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Incubation: Replace the existing medium with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours).
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.[12]
-
Washing: Centrifuge the cell suspension at 670 x g for 5 minutes at room temperature. Discard the supernatant and wash the cell pellet twice with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[12]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptotic Markers
Western blotting is used to detect changes in the expression and cleavage of key apoptotic proteins.[13][14]
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key targets include:
-
Cleaved Caspase-3: To detect the active fragments (17/19 kDa).[15]
-
Full-Length and Cleaved PARP: To detect the cleavage of PARP (from 116 kDa to 89 kDa).[13]
-
Bcl-2 family proteins: Bax, Bcl-2, Mcl-1 to assess the balance of pro- and anti-apoptotic proteins.[6]
-
Loading Control: β-actin or GAPDH to ensure equal protein loading.
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[9]
Caspase-3 Activity Assay
This colorimetric or fluorometric assay directly measures the enzymatic activity of activated caspase-3.[16]
-
Lysate Preparation: Prepare cell lysates from treated and control cells as described for Western blotting, using the specific lysis buffer provided with the caspase activity assay kit.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein lysate from each sample to wells containing the assay buffer and the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic equivalent).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: The signal intensity is directly proportional to the caspase-3 activity in the sample. Normalize the results to the protein concentration of the lysates.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating apoptosis induced by this compound.
Caption: General experimental workflow for studying apoptosis with this compound.
Troubleshooting and Considerations
-
Compound Solubility: Ensure this compound is fully dissolved in DMSO before diluting in the culture medium to avoid precipitation.
-
Dose-Response and Time-Course: It is crucial to perform dose-response and time-course experiments to determine the optimal concentration and incubation time for your specific cell line.
-
PKC-Independent Effects: Be aware that the observed apoptotic effects may not be solely due to PKC inhibition.[17] Consider using bisindolylmaleimide analogs with varying PKC inhibitory activity to dissect the specific pathways involved.
-
Controls: Always include untreated and vehicle-treated (DMSO) controls in every experiment to accurately assess the baseline and non-specific effects.
-
Assay Confirmation: Use at least two different methods to confirm apoptosis (e.g., Annexin V staining and Western blot for cleaved caspase-3) to ensure the reliability of your findings.[18][19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bisindolylmaleimides in anti-cancer therapy - more than PKC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. advms.pl [advms.pl]
- 4. researchgate.net [researchgate.net]
- 5. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bisindolylmaleimide IX is a potent inducer of apoptosis in chronic lymphocytic leukaemic cells and activates cleavage of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bisindolylmaleimide VIII enhances DR5-mediated apoptosis through the MKK4/JNK/p38 kinase and the mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. Bisindolylmaleimide I and V inhibit necrosis induced by oxidative stress in a variety of cells including neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apoptosis Assays for Flow Cytometry | Sartorius [sartorius.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Navigating the Nuances of Bisindolylmaleimide III: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Bisindolylmaleimide III. This guide is designed to provide you with comprehensive information to troubleshoot experiments and understand the potential off-target effects of this potent protein kinase C (PKC) inhibitor. The following question-and-answer format directly addresses common issues and provides detailed protocols and data to ensure the rigor and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: My results are not what I expected after treating cells with this compound. What could be the cause?
A1: While this compound is a potent inhibitor of Protein Kinase C (PKC), it is not entirely selective and is known to inhibit other protein kinases.[1] Unexpected results often arise from these off-target effects. Known off-target kinases for the bisindolylmaleimide class of inhibitors include Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase-3 (GSK-3), and p90 Ribosomal S6 Kinase (p90RSK). Additionally, some non-kinase proteins such as adenosine kinase and quinone reductase type 2 have been identified as targets. It is crucial to consider that minor chemical variations between different bisindolylmaleimide compounds can dramatically affect their target binding and selectivity.[1]
Q2: How can I be sure that the observed effect in my experiment is due to PKC inhibition and not an off-target effect?
A2: To dissect the specific contribution of PKC inhibition from potential off-target effects, several experimental controls are recommended:
-
Rescue experiments: If possible, overexpressing a constitutively active form of the PKC isoform you believe to be the target may rescue the phenotype induced by this compound.
-
Use a negative control: Employing a structurally similar but inactive analog of this compound can help differentiate specific inhibitory effects from non-specific cellular toxicity.
-
Kinase selectivity profiling: If your experimental system allows, performing a broader kinase screen with this compound can identify other inhibited kinases that may be responsible for the observed phenotype.
Q3: What are the known off-target kinases for this compound and related compounds?
-
Cyclin-Dependent Kinase 2 (CDK2): Studies have shown that the affinity of bisindolylmaleimides for CDK2 is sensitive to minor structural changes.[1]
-
Glycogen Synthase Kinase-3 (GSK-3): Bisindolylmaleimide I and IX are potent inhibitors of GSK-3.
-
p90 Ribosomal S6 Kinase (p90RSK): Various isoforms of p90RSK are inhibited by bisindolylmaleimides.
-
Ste20-related kinase: This has been identified as a novel target of bisindolylmaleimide inhibitors.[1]
It is also important to note that this compound has been shown to selectively interact with ribosomal S6 protein kinase 1 (S6K1) after kinase activation.
Quantitative Data on Bisindolylmaleimide Inhibition
The following tables summarize the inhibitory concentrations (IC50) of closely related bisindolylmaleimides against various on- and off-target kinases. This data can be used as a reference to estimate the potential for off-target effects at the concentrations used in your experiments.
Table 1: IC50 Values of Bisindolylmaleimide I (GF109203X)
| Target Kinase | IC50 (nM) |
| PKCα | 8 |
| PKCε | 12 |
| p90RSK1 | 610 |
| p90RSK2 | 310 |
| p90RSK3 | 120 |
| GSK-3 (in cell lysates) | 360 |
| GSK-3 (immunoprecipitated) | 190 |
Table 2: IC50 Values of Bisindolylmaleimide IX (Ro-31-8220)
| Target Kinase | IC50 (nM) |
| PKCα | 4 |
| PKCε | 8 |
| p90RSK1 | 200 |
| p90RSK2 | 36 |
| p90RSK3 | 5 |
| GSK-3 (in cell lysates) | 6.8 |
| GSK-3 (immunoprecipitated) | 2.8 |
Experimental Protocols
To aid in troubleshooting and confirming off-target effects, detailed methodologies for key experiments are provided below.
Protocol 1: Affinity Chromatography to Identify Cellular Targets
This method is used to isolate and identify cellular proteins that bind to this compound.
1. Immobilization of this compound:
-
Covalently couple this compound to a solid support matrix (e.g., NHS-activated sepharose beads). The specific chemistry will depend on the reactive groups on the inhibitor and the matrix.
-
Thoroughly wash the beads to remove any uncoupled inhibitor.
-
Block any remaining reactive sites on the beads to prevent non-specific protein binding.
2. Cell Lysate Preparation:
-
Culture and harvest cells of interest.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
3. Affinity Purification:
-
Incubate the clarified cell lysate with the this compound-coupled beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using a competitive eluent (e.g., a high concentration of free this compound or a denaturing buffer like SDS-PAGE sample buffer).
4. Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands (e.g., by Coomassie or silver staining).
-
Excise the protein bands of interest and identify them by mass spectrometry.
Protocol 2: In Vitro Kinase Assay for Selectivity Profiling
This protocol allows for the determination of the IC50 value of this compound against a panel of purified kinases.
1. Reagents and Setup:
-
Purified recombinant kinases of interest.
-
Specific peptide or protein substrates for each kinase.
-
Kinase reaction buffer (typically containing ATP, MgCl2, and a buffering agent like Tris-HCl).
-
This compound stock solution (in DMSO).
-
Detection reagent (e.g., 32P-ATP for radiometric assays, or antibodies for ELISA-based methods).
2. Assay Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, add the kinase, its substrate, and the kinase reaction buffer to each well.
-
Add the different concentrations of this compound to the wells. Include a DMSO-only control (vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C).
-
Stop the reaction after a predetermined time.
-
Detect the amount of substrate phosphorylation using your chosen method.
3. Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the potential impact of off-target effects, the following diagrams are provided.
By providing this detailed information, we hope to empower researchers to design more robust experiments and accurately interpret their findings when using this compound. For further assistance, please consult the primary literature or contact your chemical supplier's technical support.
References
Technical Support Center: Bisindolylmaleimide III in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize cytotoxicity and achieve reliable results when using Bisindolylmaleimide III in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1] It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase.[2] While it shows selectivity for PKC isoforms, it can also inhibit other kinases at higher concentrations.[3][4]
Q2: What are the known off-targets of this compound?
At concentrations of 1 μM, this compound has been shown to inhibit other protein kinases, including S6K1, MAPKAP-K1, RSK2, and MSK1, with potency similar to its inhibition of PKCα.[3] It can also inhibit PDK1 with an IC50 value of 3.8 μM.[3] Additionally, studies on related bisindolylmaleimides have identified Ste20-related kinase and cyclin-dependent kinase 2 (CDK2) as potential targets.[4]
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO and methanol.[3][5][6] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution. Stock solutions are stable for up to 6 months when stored at -20°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7]
Q4: How should I prepare my working solution of this compound for cell culture?
To prepare a working solution, dilute the DMSO stock solution in your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: Minimizing Cytotoxicity
Issue: High levels of cell death observed after treatment with this compound.
High cytotoxicity can result from several factors, including high concentrations of the inhibitor, off-target effects, and issues with the compound's solubility.
| Potential Cause | Troubleshooting Steps |
| Concentration is too high | - Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint. Start with a low concentration (e.g., in the low nanomolar range) and titrate up. - Use the lowest effective concentration that achieves the desired level of PKC inhibition to minimize off-target effects. |
| Off-target effects | - Be aware of the known off-targets of this compound (e.g., S6K1, MAPKAP-K1, RSK2, MSK1, PDK1, CDK2).[3][4] - If you suspect off-target effects are contributing to cytotoxicity, consider using a more selective PKC inhibitor or using complementary methods (e.g., siRNA) to confirm that the observed phenotype is due to PKC inhibition. |
| Compound precipitation | - Ensure that the this compound is completely dissolved in the culture medium. - Visually inspect the medium for any precipitates after adding the compound. - Reduce the final concentration of the inhibitor if solubility is an issue. - Prepare fresh dilutions from the stock solution for each experiment. |
| Solvent (DMSO) toxicity | - Ensure the final DMSO concentration in your cell culture is below 0.1%. - Include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments to account for any solvent-induced effects. |
| Cell line sensitivity | - Different cell lines can have varying sensitivities to kinase inhibitors. - Consult the literature for reported IC50 values of this compound in your cell line or similar cell types. |
| General cell culture issues | - Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. - Check for contamination (e.g., mycoplasma) that could exacerbate cytotoxicity.[8] |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound and related compounds against various kinases and in different cell lines.
Table 1: In Vitro Kinase Inhibition
| Kinase | IC50 | Notes |
| PKCα | 26 nM | Potent inhibition. |
| Protein Kinase A | 500 nM | Less potent compared to PKCα. |
| PDK1 | 3.8 µM[3] | Inhibition at higher concentrations. |
| CDK2 | 2 µM[5] | Off-target inhibition. |
| Ste20-related kinase (SLK) | 170 nM[5] | Off-target inhibition. |
Table 2: Cellular Activity (IC50 for Cell Viability/Proliferation)
| Cell Line | Compound | IC50 (48h) | IC50 (72h) |
| MDA-MB-231 | BMA097 | 3.6 µM | 0.9 µM |
| MDA-MB-468 | BMA097 | 4.0 µM | 1.8 µM |
| MCF7 | BMA097 | 6.4 µM | 3.9 µM |
| MCF10A (non-cancerous) | BMA097 | 10.6 µM | 6.5 µM |
| *BMA097 is a synthetic analogue of bisindolylmaleimide.[9] |
Experimental Protocols
Protocol: Determining Cytotoxicity using an MTT Assay
This protocol outlines the steps to assess the cytotoxicity of this compound in adherent cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Include a "vehicle control" (medium with DMSO only) and a "no treatment" control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or control media) to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[10]
-
Place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. InSolution™ Bisindolylmaleimide I - CAS 133052-90-1 - Calbiochem | 203293 [merckmillipore.com]
- 8. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 9. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
troubleshooting bisindolylmaleimide iii insolubility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding insolubility issues encountered with Bisindolylmaleimide III. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly recommended solvents for this compound are Dimethyl Sulfoxide (DMSO) and methanol.[1][][3] For preparing stock solutions, high-purity, anhydrous DMSO is strongly recommended.
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: First, ensure you are using fresh, anhydrous DMSO, as moisture can significantly reduce solubility.[4][5] Gentle warming or sonication can also aid dissolution.[4] If solubility issues persist, the concentration may be too high. Refer to the solubility data table below for concentration guidelines.
Q3: How should I store my this compound stock solution?
A3: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4] For short-term storage, solutions can be kept at -20°C for up to one month.[1][4] For longer-term storage, -80°C is recommended for up to six months.[4] It is best practice to prepare and use solutions on the same day if possible.[1]
Q4: I observed precipitation in my culture medium after adding the this compound working solution. Why is this happening?
A4: Precipitation in aqueous media is a common issue due to the poor aqueous solubility of many small molecule inhibitors. This can occur if the final concentration of the organic solvent (like DMSO) is too low to maintain solubility, or if the working concentration of this compound is too high. Ensure the final DMSO concentration in your culture medium is sufficient and consider using a lower working concentration of the inhibitor.
Q5: What are the primary cellular targets of this compound?
A5: this compound is a potent and selective inhibitor of Protein Kinase C (PKC).[1][][4] It acts as an ATP-competitive inhibitor.[6] It also shows inhibitory activity against other kinases such as S6K1, MAPKAP-K1, RSK2, and MSK1.[][3]
Troubleshooting Guide: Insolubility Issues
This guide provides a systematic approach to resolving common solubility problems with this compound.
Caption: Troubleshooting workflow for this compound insolubility.
Solubility Data
The following table summarizes the solubility of this compound in various solvents based on available data.
| Solvent | Concentration | Notes | Reference |
| DMSO | 25 mg/mL (65.03 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can significantly reduce solubility. | [4] |
| DMSO | 200 mg/mL | For this compound, Hydrochloride salt. | [6] |
| Methanol | Soluble | Specific concentration not detailed. | [1][][3] |
| Water | 1 mg/mL | For this compound, Hydrochloride salt. Slight warming may be required. | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Preparation : Allow the vial of solid this compound (M.W. 384.43 g/mol ) to equilibrate to room temperature before opening.
-
Solvent Addition : Use a new or freshly opened bottle of anhydrous, high-purity DMSO. To prepare a 10 mM stock, add 260.1 µL of DMSO per 1 mg of this compound.
-
Dissolution : Vortex the solution thoroughly. If needed, use an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Storage : Aliquot the stock solution into single-use vials and store at -20°C for up to one month or -80°C for up to six months.[1][4]
Protocol 2: Preparation of Working Solution for Cell Culture
-
Thawing : Retrieve an aliquot of the frozen DMSO stock solution. Allow it to thaw completely at room temperature and ensure no precipitate is visible.[1]
-
Serial Dilution : Perform serial dilutions of the stock solution into your cell culture medium. It is crucial to add the DMSO stock solution to the medium (not the other way around) while vortexing or mixing to prevent immediate precipitation.
-
Final Concentration : Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically ≤ 0.1%).
-
Application : Use the freshly prepared working solution immediately for your experiment.
Caption: Standard experimental workflow for solution preparation.
Signaling Pathway Inhibition
This compound primarily targets Protein Kinase C (PKC), a key component in various signal transduction pathways.
Caption: Inhibition of the PKC signaling pathway by this compound.
References
controlling for non-PKC effects of bisindolylmaleimide iii
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for the non-Protein Kinase C (PKC) effects of bisindolylmaleimide III in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent with PKC inhibition alone. What could be the cause?
A1: this compound, while a potent PKC inhibitor, is known to have off-target effects on other kinases.[1][2] These non-specific interactions can lead to experimental outcomes that are not solely attributable to PKC inhibition. Several studies have shown that bisindolylmaleimides can target other signaling molecules, leading to PKC-independent biological effects.[1][3]
Q2: What are the primary known non-PKC targets of this compound and related compounds?
A2: Research has identified several key off-target kinases for bisindolylmaleimides. These include:
-
Glycogen Synthase Kinase 3 (GSK-3): Bisindolylmaleimide I and IX are potent inhibitors of GSK-3.[4][5]
-
p90 Ribosomal S6 Kinase (p90RSK): Bisindolylmaleimide I (GF109203X) and IX (Ro31-8220) can inhibit p90RSK isoforms.[6][7]
-
Cyclin-Dependent Kinase 2 (CDK2): Proteomics approaches have identified CDK2 as a novel target of bisindolylmaleimide inhibitors.[8]
-
Other kinases: Other identified off-targets include Ste20-related kinase, adenosine kinase, and quinone reductase type 2.[8]
Q3: How can I experimentally control for the non-PKC effects of this compound?
A3: To ensure that your observed effects are due to PKC inhibition, consider the following control experiments:
-
Use a structurally different PKC inhibitor: Employ a PKC inhibitor from a different chemical class that is not a bisindolylmaleimide to see if it replicates the results.
-
Use a negative control compound: Bisindolylmaleimide V is often used as a negative control as it does not inhibit PKC.[4]
-
Rescue experiments: If you hypothesize an off-target effect, overexpress a constitutively active form of the suspected off-target kinase to see if it reverses the effect of this compound.
-
Direct kinase assays: Perform in vitro kinase assays with purified enzymes to directly measure the inhibitory activity of this compound on PKC and suspected off-target kinases.[6]
Q4: I suspect this compound is inhibiting GSK-3 in my experiment. How can I confirm this?
A4: To specifically test for GSK-3 inhibition, you can:
-
Use a specific GSK-3 inhibitor: Treat your cells with a highly selective GSK-3 inhibitor (e.g., CHIR99021) and compare the results to those obtained with this compound.
-
Measure GSK-3 substrate phosphorylation: Analyze the phosphorylation status of a known GSK-3 substrate, such as β-catenin or glycogen synthase. A decrease in phosphorylation would suggest GSK-3 inhibition.[1]
-
In vitro kinase assay: Directly test the inhibitory effect of this compound on purified GSK-3β.[5]
Q5: My results suggest p90RSK inhibition by a bisindolylmaleimide. How can I verify this?
A5: To investigate p90RSK inhibition, you can:
-
Use a MEK inhibitor: Since p90RSK is activated downstream of the MEK-ERK pathway, you can use a MEK inhibitor (e.g., U0126) to block p90RSK activation independently and compare the phenotype.[6]
-
Assess phosphorylation of p90RSK substrates: Measure the phosphorylation of a known p90RSK substrate, such as eukaryotic elongation factor 2 kinase (eEF2K) at Ser366.[6][7]
Quantitative Data: Inhibitory Activity of Bisindolylmaleimides
The following tables summarize the IC50 values of various bisindolylmaleimides against PKC and known off-target kinases.
Table 1: IC50 Values of this compound and Related Compounds against PKC Isoforms
| Compound | PKCα (nM) | PKCε (nM) | Reference |
| This compound | 26 | - | [9] |
| GF109203X (Bisindolylmaleimide I) | 8 | 12 | [6] |
| Ro31-8220 (Bisindolylmaleimide IX) | 4 | 8 | [6] |
Table 2: IC50 Values of Bisindolylmaleimides against Off-Target Kinases
| Compound | GSK-3β (nM) | RSK1 (nM) | RSK2 (nM) | RSK3 (nM) | Reference |
| GF109203X (Bisindolylmaleimide I) | 360 (cell lysates) | 610 | 310 | 120 | [5][6] |
| Ro31-8220 (Bisindolylmaleimide IX) | 6.8 (cell lysates) | 200 | 36 | 5 | [5][6] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Inhibition
This protocol is adapted from methodologies used to assess the inhibition of p90RSK and PKC isoforms by bisindolylmaleimides.[6]
Objective: To determine the IC50 value of this compound for a suspected off-target kinase in vitro.
Materials:
-
Purified recombinant kinase (e.g., GSK-3β, RSK2)
-
Specific kinase substrate (e.g., a peptide or protein)
-
This compound
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or ATP and phosphospecific antibodies
-
Phosphatidylserine and diacylglycerol (for PKC assays)
-
96-well plates
-
Scintillation counter or Western blot equipment
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase, its substrate, and the different concentrations of this compound.
-
For PKC assays, include phosphatidylserine and diacylglycerol as cofactors.
-
Initiate the kinase reaction by adding ATP (containing [γ-³²P]ATP for radiometric assays).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes).
-
Stop the reaction (e.g., by adding EDTA or SDS-PAGE sample buffer).
-
For radiometric assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For antibody-based assay: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phosphospecific antibody against the substrate.
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
Protocol 2: Cellular Assay to Differentiate PKC vs. Off-Target Effects
Objective: To determine if the cellular effect of this compound is mediated by PKC or an off-target kinase.
Materials:
-
Cell line of interest
-
This compound
-
A structurally unrelated PKC inhibitor (e.g., Gö 6983)
-
A specific inhibitor for the suspected off-target kinase (e.g., a specific GSK-3 or RSK inhibitor)
-
siRNA targeting the PKC isoform of interest
-
Appropriate antibodies for Western blotting (e.g., phospho-substrate antibodies)
Procedure:
-
Pharmacological Inhibition:
-
Treat cells with a concentration range of this compound.
-
In parallel, treat cells with the structurally unrelated PKC inhibitor and the specific off-target kinase inhibitor.
-
Include a vehicle control (e.g., DMSO).
-
After the desired incubation time, lyse the cells and analyze the downstream signaling event of interest (e.g., substrate phosphorylation, gene expression) by Western blotting, qPCR, or other relevant assays.
-
-
Genetic Inhibition:
-
Transfect cells with siRNA targeting the PKC isoform implicated in the pathway.
-
Use a non-targeting siRNA as a control.
-
After allowing time for protein knockdown (e.g., 48-72 hours), stimulate the cells if necessary and analyze the downstream signaling event.
-
-
Data Analysis:
-
Compare the effects of this compound with those of the other inhibitors and the siRNA-mediated knockdown.
-
If the phenotype of this compound treatment is mimicked by the structurally unrelated PKC inhibitor and PKC siRNA, the effect is likely PKC-mediated.
-
If the phenotype is mimicked by the specific off-target kinase inhibitor, a non-PKC effect is likely.
-
Visualizations
Caption: Workflow for distinguishing between on-target PKC and off-target effects of this compound.
Caption: On-target and major off-target signaling pathways inhibited by this compound.
References
- 1. advms.pl [advms.pl]
- 2. Bisindolylmaleimides in anti-cancer therapy - more than PKC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 5. The protein kinase C inhibitors bisindolylmaleimide I (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, Hydrochloride CAS 683775-59-9 | 203294 [merckmillipore.com]
Navigating the Nuances of Bisindolylmaleimide III: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the effective use of Bisindolylmaleimide III, a potent and selective inhibitor of Protein Kinase C (PKC) and other kinases. Here, you will find troubleshooting advice and frequently asked questions to streamline your experimental workflows, alongside detailed protocols and key solubility data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: The most common and recommended solvent for creating a stock solution of this compound for in vitro experiments is dimethyl sulfoxide (DMSO).[1] It is soluble in DMSO, and a stock solution can be prepared at a concentration of up to 25 mg/mL. For optimal results, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.
Q2: I'm observing precipitation when I dilute my this compound stock solution in my cell culture medium. What can I do to prevent this?
A2: Precipitation upon dilution in aqueous-based cell culture media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.
-
Pre-warming Media: Gently pre-warm your cell culture media to 37°C before adding the inhibitor.
-
Rapid Mixing: Add the stock solution to the media dropwise while gently vortexing or swirling the tube to ensure rapid and uniform dispersion.
-
Sonication: If precipitation persists, brief sonication of the diluted solution can help to redissolve the compound.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent concentration.
Q3: How should I prepare this compound for in vivo animal studies?
A3: Due to its low aqueous solubility, preparing this compound for in vivo administration requires a co-solvent system. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. One specific protocol to achieve a clear solution of at least 1.25 mg/mL is to use a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is to use 10% DMSO in a 90% solution of 20% SBE-β-CD in saline, which may require sonication to achieve a clear solution. It is recommended to prepare these formulations fresh on the day of use.
Q4: What is the stability of this compound stock solutions?
A4: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is advisable to aliquot the stock solution into smaller, single-use volumes. Before use, allow the aliquot to equilibrate to room temperature and ensure any precipitate is fully dissolved.
Solubility Data
The following table summarizes the solubility of this compound in various solvents and solvent systems.
| Solvent/Solvent System | Concentration | Observations |
| DMSO | 25 mg/mL (65.03 mM) | Ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is critical. |
| Methanol | Soluble | Quantitative data not readily available. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (3.25 mM) | Results in a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1.25 mg/mL (3.25 mM) | Requires sonication to achieve a clear solution. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a target kinase.
Materials:
-
Purified target kinase
-
Kinase substrate (peptide or protein)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
[γ-³²P]ATP or ATP and phosphospecific antibody for detection
-
96-well plates
-
Phosphocellulose paper or other capture method (for radioactive assays)
-
Scintillation counter or plate reader
Procedure:
-
Prepare serial dilutions of this compound from your stock solution in the kinase reaction buffer. Ensure the final DMSO concentration is consistent across all wells.
-
In a 96-well plate, add the diluted inhibitor or vehicle control (DMSO).
-
Add the kinase and substrate to each well.
-
Pre-incubate the kinase, substrate, and inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radioactive assays).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding EDTA or a strong acid).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, detect the phosphorylated substrate using a specific antibody and an appropriate detection method (e.g., ELISA, Western blot).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol describes how to evaluate the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for inhibition of proliferation if available.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC₅₀ value for the inhibition of proliferation.
Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Inhibition of the PKC signaling pathway by this compound.
References
Bisindolylmaleimide III Concentration Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with Bisindolylmaleimide III.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1][2] It acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase's active site.[3] Its primary target is PKCα.[2][4]
Q2: What is a typical concentration range for generating a dose-response curve for this compound?
The optimal concentration range can vary depending on the experimental system (e.g., in vitro kinase assay vs. cell-based assay), the specific PKC isoform being targeted, and the ATP concentration in the assay. For in vitro kinase assays with low ATP concentrations (e.g., 50 μM), you can expect IC50 values in the nanomolar range.[1] In cell-based assays, where intracellular ATP concentrations are much higher (in the millimolar range), higher concentrations of this compound will be required to achieve inhibition.[1] A common starting point for a dose-response curve is to use a wide range of concentrations, for example, from 1 nM to 10 µM, often in a semi-logarithmic dilution series.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and methanol.[4][5] For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years.[6] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2][7] It is advisable to prepare and use solutions on the same day if possible and to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6][7]
Q4: Does this compound have off-target effects?
Yes, while being a selective PKC inhibitor, this compound can inhibit other kinases, especially at higher concentrations. At a concentration of 1 µM, it has been shown to inhibit other protein kinases such as S6K1, MAPKAP-K1, RSK2, and MSK1 with similar potency to PKCα.[4] It also inhibits PDK1 with an IC50 value of 3.8 µM.[4] Researchers should be aware of these potential off-target effects when interpreting their results.
Q5: How do I analyze my concentration-response data?
Concentration-response data, which typically follows a sigmoidal shape, is best analyzed using a non-linear regression model. The four-parameter logistic (4PL) model is widely used for this purpose.[7][8] This model fits a curve to the data and calculates key parameters including the IC50 value (the concentration at which 50% of the response is inhibited), the minimum and maximum responses, and the Hill slope.[3][8] Software such as GraphPad Prism is commonly used for this type of analysis.[9]
Troubleshooting Guide
Issue 1: My dose-response curve is flat, showing no inhibition even at high concentrations.
-
Possible Cause 1: Inactive Compound.
-
Troubleshooting:
-
Verify the storage conditions and age of your this compound stock. Improper storage can lead to degradation.
-
Prepare a fresh stock solution from a new vial of the compound.
-
Test the compound in a well-established positive control assay to confirm its activity.
-
-
-
Possible Cause 2: High ATP Concentration in Assay.
-
Troubleshooting:
-
This compound is an ATP-competitive inhibitor. In in vitro kinase assays, a high concentration of ATP will require a higher concentration of the inhibitor to achieve 50% inhibition. The IC50 value of a related compound, GF109203X, for PKCα was found to be significantly lower at 50 µM ATP compared to 5 mM ATP.[1]
-
If possible, lower the ATP concentration in your in vitro assay to the Km value for ATP of the kinase. This will provide an IC50 value that is a better approximation of the inhibitor's binding affinity (Ki).
-
-
-
Possible Cause 3: Cell Permeability Issues (for cell-based assays).
-
Troubleshooting:
-
While this compound is generally cell-permeable, different cell lines can have varying levels of permeability.
-
Increase the incubation time to allow for sufficient uptake of the compound.
-
Consider using a different cell line that has been shown to be responsive to this inhibitor.
-
-
Issue 2: My dose-response curve has a very steep or very shallow slope (Hill slope is not close to 1.0).
-
Possible Cause 1: Complex Inhibition Mechanism.
-
Troubleshooting:
-
A Hill slope significantly different from 1.0 can indicate cooperativity in binding or multiple binding sites.
-
Review the literature for known complexities in the interaction of this compound with your target system.
-
-
-
Possible Cause 2: Assay Artifacts.
-
Troubleshooting:
-
Ensure that your assay is optimized and that the signal-to-background ratio is sufficient.
-
Check for interference of the compound with your detection method (e.g., fluorescence quenching).
-
"Promiscuous" or "aggregating" inhibitors can sometimes produce steep concentration-response curves. Including a non-denaturing detergent in the assay buffer may help mitigate this.[10]
-
-
Issue 3: I am observing high variability between my replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Troubleshooting:
-
Ensure your cells are in a single-cell suspension before plating.
-
Mix the cell suspension thoroughly and frequently during plating to prevent settling.
-
Use a calibrated multichannel pipette and be consistent with your pipetting technique.
-
-
-
Possible Cause 2: Edge Effects in the Microplate.
-
Troubleshooting:
-
Edge effects, where wells on the perimeter of the plate behave differently, can be caused by uneven temperature or evaporation.
-
To minimize this, fill the outer wells with sterile PBS or media without cells.
-
Ensure proper humidification during incubation.
-
-
-
Possible Cause 3: Inaccurate Compound Dilutions.
-
Troubleshooting:
-
Prepare your serial dilutions carefully and ensure thorough mixing at each step.
-
Use calibrated pipettes and high-quality pipette tips.
-
-
Issue 4: The IC50 value I obtained is significantly different from published values.
-
Possible Cause 1: Differences in Experimental Conditions.
-
Troubleshooting:
-
IC50 values are highly dependent on the specific assay conditions.[6]
-
Compare your protocol with the published method, paying close attention to:
-
ATP concentration (for in vitro assays): As mentioned, this is a critical factor for ATP-competitive inhibitors.[1]
-
Substrate concentration: This can also influence the apparent IC50.
-
Enzyme/protein concentration.
-
Cell type and density (for cell-based assays).
-
Incubation time.
-
Buffer components (e.g., presence of detergents).
-
-
-
-
Possible Cause 2: Different Data Analysis Methods.
-
Troubleshooting:
-
Ensure you are using the same non-linear regression model (e.g., four-parameter logistic) as the published study. Different models can yield different IC50 values.
-
-
Data Presentation
In Vitro Kinase Inhibition Profile of Bisindolylmaleimide Analogs
| Kinase | GF109203X IC50 (50 µM ATP) [nM][1] | Ro31-8220 IC50 (50 µM ATP) [nM][1] | GF109203X IC50 (5 mM ATP) [nM][1] | Ro31-8220 IC50 (5 mM ATP) [nM][1] |
| PKCα | 8 | 4 | 310 | 150 |
| PKCε | 12 | 8 | 170 | 140 |
| RSK1 | 610 | 200 | - | - |
| RSK2 | 310 | 36 | 7400 | 930 |
| RSK3 | 120 | 5 | - | - |
Note: GF109203X and Ro31-8220 are analogs of this compound.
Experimental Protocols
Protocol 1: In Vitro PKC Alpha Kinase Assay
This protocol is a general guideline for determining the IC50 of this compound against PKCα in an in vitro setting.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1% Triton X-100).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of this compound in kinase buffer. A common approach is a 10-point, 3-fold serial dilution starting from 10 µM.
-
Prepare a solution of recombinant active PKCα in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., a fluorescently labeled peptide or a protein like myelin basic protein) in kinase buffer.
-
Prepare an ATP solution in kinase buffer. The concentration should be at or near the Km of PKCα for ATP (typically in the low micromolar range).
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the serially diluted this compound or vehicle (DMSO) control.
-
Add the PKCα enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Add the substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+).
-
Detect the phosphorylated substrate using an appropriate method (e.g., fluorescence polarization, luminescence, or radioactivity).
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a high concentration of a known potent inhibitor as 0% activity.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for PKC Inhibition
This protocol provides a general workflow for assessing the inhibitory effect of this compound on PKC activity in a cellular context, for example, by measuring the phosphorylation of a downstream target.
-
Cell Culture and Plating:
-
Culture your chosen cell line in the recommended growth medium.
-
Seed the cells into a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase during the experiment.[11]
-
Allow the cells to adhere and grow overnight.
-
-
Cell Treatment:
-
If necessary, serum-starve the cells for a few hours to reduce basal signaling.
-
Prepare serial dilutions of this compound in serum-free or low-serum medium.
-
Pre-treat the cells with the different concentrations of this compound or vehicle control for a specified time (e.g., 1-4 hours).[1]
-
Stimulate the cells with a PKC activator (e.g., phorbol 12-myristate 13-acetate - PMA) for a short period (e.g., 15-30 minutes) to induce PKC activity. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Detection of Phosphorylation:
-
Analyze the phosphorylation of a known downstream target of PKC (e.g., MARCKS, PKD) by Western blotting or a plate-based immunoassay (e.g., ELISA).
-
Use an antibody specific to the phosphorylated form of the target protein.
-
Normalize the phosphorylation signal to the total amount of the target protein and/or a loading control (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Quantify the band intensities (for Western blotting) or the immunoassay signal.
-
Normalize the data to the stimulated vehicle control (100% activity) and the unstimulated control (0% activity).
-
Plot the percent inhibition of phosphorylation versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: PKC Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for IC50 Determination.
References
- 1. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Four Parameter Logistic Regression - MyAssays [myassays.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. quantics.co.uk [quantics.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. google.com [google.com]
- 8. Four Parameter Logistic (4PL) Curve Calculator | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
addressing autofluorescence of bisindolylmaleimide compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to the autofluorescence of bisindolylmaleimide compounds during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are bisindolylmaleimide compounds and why are they used in research?
Bisindolylmaleimides (BIMs) are a class of organic compounds, many of which are known to be potent inhibitors of protein kinase C (PKC) and other kinases.[1][2][3][4][5][6][7] They are widely used in cell biology and drug development to study signaling pathways involved in cell proliferation, differentiation, and apoptosis.[1][3] Some BIMs are also investigated for their fluorescent properties.[8][9]
Q2: What is autofluorescence and how does it affect my experiments with bisindolylmaleimide compounds?
Autofluorescence is the natural emission of light by biological structures or other molecules in a sample when excited by a light source.[10][11] It can be a significant problem in fluorescence microscopy and flow cytometry as it can mask the specific signal from your intended fluorescent probe, leading to poor signal-to-noise ratios and difficulty in interpreting results.[10][12] When working with bisindolylmaleimide compounds, you may encounter two types of autofluorescence:
-
Endogenous Autofluorescence: Fluorescence originating from the biological sample itself (e.g., from collagen, elastin, NADH, or lipofuscin).[10][12][13]
-
Intrinsic Compound Fluorescence: Many bisindolylmaleimide compounds are intrinsically fluorescent, meaning the compound itself emits light upon excitation.[8][9][14] This can be a source of background if you are using other fluorophores in your experiment.
Q3: How can I determine the source of the autofluorescence in my experiment?
To identify the source of autofluorescence, you should include proper controls in your experimental setup.[10][15][16] An essential control is an unstained sample (cells or tissue) that has been treated with the vehicle (e.g., DMSO) used to dissolve the bisindolylmaleimide compound.[14][16] By imaging this control sample using the same settings as your experimental samples, you can observe the level of endogenous autofluorescence. If the fluorescence is significantly higher in the samples treated with the bisindolylmaleimide compound, it indicates that the compound itself is contributing to the background signal.
Troubleshooting Guides
Issue 1: High background fluorescence in my control samples (endogenous autofluorescence).
If you observe significant autofluorescence in your untreated control samples, the following strategies can help to reduce it.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[10][12] Try reducing the fixation time or using a lower concentration of the fixative.[12][17] Consider using an alternative fixation method, such as methanol or ethanol, especially for cell surface markers.[12][17]
-
Perfusion: For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation can help to remove red blood cells, which are a source of autofluorescence due to their heme groups.[12][13][17]
-
-
Employ Quenching Agents:
-
Several chemical reagents can be used to quench endogenous autofluorescence. The choice of quencher may depend on the source of the autofluorescence and your sample type.
-
Quantitative Data Summary: Autofluorescence Quenching Agents
| Quenching Agent | Target Autofluorescence Source | Notes |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Can have variable results and may affect antigenicity.[12][13][17] |
| Sudan Black B | Lipofuscin and other autofluorescent pigments | Can introduce a dark precipitate; requires careful washing.[12][13] |
| Trypan Blue | General background fluorescence | Can reduce specific signal if not used carefully.[18] |
| Copper Sulfate | General background fluorescence | Used in combination with ammonium chloride.[13] |
| Commercial Reagents | Multiple sources (e.g., TrueVIEW™, TrueBlack®) | Often optimized for ease of use and broad effectiveness.[11][13][19][20] |
-
Spectral Separation:
-
If possible, choose fluorophores for your experiment that have excitation and emission spectra that are well separated from the autofluorescence spectrum of your sample.[15][17] Far-red and near-infrared fluorophores are often good choices as endogenous autofluorescence is typically weaker in this region of the spectrum.[12][13]
-
Issue 2: High background fluorescence only in samples treated with the bisindolylmaleimide compound.
This indicates that the bisindolylmaleimide compound itself is the primary source of the unwanted fluorescence.
Troubleshooting Steps:
-
Characterize the Compound's Fluorescence:
-
If the spectral properties of your specific bisindolylmaleimide compound are not known, perform a spectral scan using a spectrophotometer or a spectral confocal microscope to determine its excitation and emission maxima. This information is crucial for selecting appropriate filters and other fluorophores for your experiment.
-
-
Optimize Imaging Parameters:
-
Filter Selection: Use narrow bandpass filters that are specifically tailored to the excitation and emission spectra of your intended fluorophore, minimizing the collection of fluorescence from the bisindolylmaleimide compound.
-
Spectral Unmixing: If you have access to a spectral confocal microscope, you can use spectral unmixing algorithms to computationally separate the fluorescence signal of your target probe from the background fluorescence of the bisindolylmaleimide compound.[21]
-
-
Experimental Design Modifications:
-
Choose a Non-Fluorescent Analog: If the goal of your experiment is to study the inhibitory effect of the bisindolylmaleimide on a particular signaling pathway and fluorescence is not a required readout, consider using a non-fluorescent derivative or a different inhibitor with similar activity.
-
Time-Gated Fluorescence Imaging: If the fluorescence lifetime of the bisindolylmaleimide compound is significantly different from your fluorescent probe, time-gated fluorescence imaging could be a potential solution to separate the signals.
-
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
Procedure:
-
After the fixation step with formaldehyde or glutaraldehyde, wash the samples three times with PBS for 5 minutes each.
-
Prepare a fresh solution of 0.1% sodium borohydride in PBS. Caution: Sodium borohydride is a hazardous substance; handle with appropriate safety precautions.
-
Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your standard immunofluorescence or staining protocol.
Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence
Materials:
-
70% Ethanol
-
Sudan Black B powder
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a 0.1% Sudan Black B solution by dissolving 0.1 g of Sudan Black B in 100 mL of 70% ethanol.
-
After your final staining step with fluorescent probes, wash the samples with PBS.
-
Incubate the samples in the 0.1% Sudan Black B solution for 5-10 minutes at room temperature.
-
Wash the samples extensively with PBS until no more black precipitate is visible. This may require multiple washes.
-
Mount the samples and proceed with imaging.
Visualizations
Caption: Sources of autofluorescence in experiments with bisindolylmaleimide compounds.
References
- 1. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 2. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Bisindolylmaleimide I [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. bisindolyl-maleimides-and-indolylmaleimide-derivatives-a-review-of-their-synthesis-and-bioactivity - Ask this paper | Bohrium [bohrium.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. southernbiotech.com [southernbiotech.com]
- 11. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 12. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 13. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 14. researchgate.net [researchgate.net]
- 15. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 16. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 18. hwpi.harvard.edu [hwpi.harvard.edu]
- 19. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 20. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Access Suspended [spiedigitallibrary.org]
Validation & Comparative
A Comparative Guide to the Kinase Selectivity of Bisindolylmaleimide III and Staurosporine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor research, staurosporine has long been a benchmark due to its potent, broad-spectrum activity. However, its lack of selectivity presents challenges for targeted therapeutic development. This has led to the exploration of more selective inhibitors, such as the bisindolylmaleimide family. This guide provides an objective comparison of the kinase selectivity of Bisindolylmaleimide III and the archetypal kinase inhibitor, staurosporine, supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.
At a Glance: Key Differences in Kinase Inhibition
Staurosporine is a natural product known for its potent but non-selective inhibition of a wide range of kinases. In contrast, this compound, a synthetic compound, was developed with the aim of achieving greater selectivity, particularly for Protein Kinase C (PKC) isoforms. While still exhibiting off-target effects, the bisindolylmaleimide scaffold generally offers a more focused inhibitory profile compared to the promiscuity of staurosporine.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for staurosporine and various bisindolylmaleimides against a panel of protein kinases. Lower IC50 values indicate higher potency.
| Kinase Target | Staurosporine IC50 (nM) | This compound IC50 (nM) | Bisindolylmaleimide I (GF109203X) IC50 (nM) | Bisindolylmaleimide IX (Ro-31-8220) IC50 (nM) |
| Serine/Threonine Kinases | ||||
| PKCα | 2 - 5 | 26 | 8.4 - 20 | 5 |
| PKCβI | - | - | 17 - 18 | 24 |
| PKCβII | - | - | 16 | 14 |
| PKCγ | 5 | - | 20 | 27 |
| PKCδ | 20 | - | 210 | - |
| PKCε | 73 | - | 132 | 24 |
| PKCζ | 1086 | - | 5800 | - |
| PKA | 7 - 15 | 500 | > 10,000 | - |
| PKG | 8.5 - 18 | - | - | - |
| CaMKII | 20 | - | - | - |
| GSK-3β | - | - | 360 (in lysates) | 6.8 (in lysates) |
| RSK1 | - | - | 610 | 200 |
| RSK2 | - | - | 310 | 36 |
| RSK3 | - | - | 120 | 5 |
| Phosphorylase Kinase | 3 | - | - | - |
| Tyrosine Kinases | ||||
| c-Fgr | 2 | - | - | - |
| p60v-src | 6 | - | - | - |
| EGFR | - | - | > 100,000 | - |
| PDGFR | - | - | > 100,000 | - |
Note: IC50 values are compiled from various sources and experimental conditions may differ. Direct comparison is best made within the same study.
Understanding the Mechanism: Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. Both staurosporine and bisindolylmaleimides are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and thus blocking the phosphorylation of the substrate. This inhibition disrupts the downstream signaling cascade.
Figure 1. ATP-competitive kinase inhibition by staurosporine and this compound.
Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency and selectivity of kinase inhibitors. A common method is the in vitro kinase assay, which measures the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor.
General Radiometric Kinase Assay Protocol for IC50 Determination
This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (protein or peptide), and a buffer solution with necessary cofactors (e.g., MgCl₂).
-
Inhibitor Addition: The inhibitor (staurosporine or this compound) is added to the reaction mixture at a range of concentrations. A control reaction with no inhibitor is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Termination: The reaction is stopped, often by adding a solution like phosphoric acid.
-
Separation: The phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate, followed by washing to remove free ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.
-
IC50 Calculation: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2. Experimental workflow for determining IC50 values using a radiometric kinase assay.
Signaling Pathways Affected
Due to their different selectivity profiles, staurosporine and bisindolylmaleimides can have varied effects on cellular signaling pathways.
Staurosporine , with its broad-spectrum activity, can inhibit numerous signaling pathways simultaneously. This includes pathways regulated by PKC, PKA, CaMKII, and various tyrosine kinases. This widespread inhibition often leads to potent but non-specific cellular effects, such as the induction of apoptosis.
This compound and its analogs are more selective for PKC isoforms. Therefore, their primary effect is on signaling pathways downstream of PKC, such as those involved in cell proliferation, differentiation, and apoptosis. However, as shown in the data table, they can also affect other kinases like GSK-3 and RSK, leading to the modulation of additional pathways.
Conclusion
The choice between this compound and staurosporine as a research tool depends critically on the experimental objective. Staurosporine serves as a potent, non-selective inhibitor, useful for studies where broad kinase inhibition is desired or as a positive control for kinase assays. However, its lack of specificity makes it unsuitable for dissecting the role of a particular kinase in a signaling pathway.
This compound and other members of its class offer a more refined tool for investigating PKC-mediated signaling. While not perfectly selective, their improved specificity over staurosporine allows for a more targeted interrogation of cellular pathways. Researchers should carefully consider the full kinase profile of these inhibitors to accurately interpret their experimental results. This guide provides a foundation for making an informed decision based on quantitative data and established experimental methodologies.
A Comparative Guide to Bisindolylmaleimide III and Other Derivatives for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Bisindolylmaleimide III and other key bisindolylmaleimide derivatives used in kinase inhibition research. The information presented is intended to aid in the selection of the most appropriate compound for specific research applications by providing objective performance data, experimental protocols, and visual representations of their mechanisms of action.
Executive Summary
Bisindolylmaleimides are a class of potent, ATP-competitive kinase inhibitors, primarily targeting Protein Kinase C (PKC) isozymes. Their structural diversity leads to significant differences in selectivity and potency against various kinases. This compound is recognized as a potent and selective inhibitor of PKC, with a notable interaction with PKCα and ribosomal S6 protein kinase 1 (S6K1) upon their activation[1]. This guide compares this compound with other widely used derivatives, including Bisindolylmaleimide I (GF109203X) and Bisindolylmaleimide IX (Ro 31-8220), highlighting their differential kinase inhibition profiles and cellular effects.
Quantitative Performance Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various bisindolylmaleimide derivatives against a panel of protein kinases. This data, compiled from multiple in vitro kinase assays, allows for a direct comparison of their potency and selectivity. It is important to note that IC50 values can vary depending on the experimental conditions, such as ATP concentration.
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Bisindolylmaleimide I (GF109203X) | PKCα | 8 - 20 | [2][3] |
| PKCβI | 17 | [3] | |
| PKCβII | 16 | [3] | |
| PKCγ | 20 | [3] | |
| PKCε | 12 | [2] | |
| RSK1 | 610 | [2] | |
| RSK2 | 310 | [2] | |
| RSK3 | 120 | [2] | |
| GSK-3 (in cell lysate) | 360 | ||
| GSK-3β (immunoprecipitated) | 170 | ||
| Bisindolylmaleimide IX (Ro 31-8220) | PKCα | 4 - 5 | [2][4] |
| PKCβI | 24 | [4] | |
| PKCβII | 14 | [4] | |
| PKCγ | 27 | [4] | |
| PKCε | 8 - 24 | [2][4] | |
| RSK1 | 200 | [2] | |
| RSK2 | 36 | [2] | |
| RSK3 | 5 | [2] | |
| GSK-3 (in cell lysate) | 6.8 | ||
| GSK-3β (immunoprecipitated) | 2.8 | ||
| MAPKAP-K1b | 3 | [4] | |
| MSK1 | 8 | [4] | |
| S6K1 | 15 | [4] | |
| Go 6976 | PKCα | 2.3 | |
| PKCβ1 | 6.2 | ||
| PKC (rat brain) | 7.9 | ||
| PKCμ (PKD1) | 20 | ||
| This compound | PKCα | Potent inhibitor (specific IC50 not consistently reported) | [1] |
| S6K1 | Interacts upon activation (specific IC50 not consistently reported) | [1] |
Note: The inhibitory activity of this compound is described as potent and selective for PKCα, however, specific IC50 values are not as widely documented in comparative studies as for other derivatives.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Protein Kinase C (PKC) Signaling Pathway Inhibition.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Detailed Experimental Protocols
In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol is a representative method for determining the IC50 values of bisindolylmaleimide derivatives against PKC isozymes, based on commonly cited methodologies.
1. Reagents and Buffers:
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
PKC Enzyme: Purified recombinant human PKC isozymes (e.g., PKCα, PKCβI, PKCβII, PKCγ, PKCε).
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., Ac-MBP(4-14)).
-
ATP Solution: [γ-³²P]ATP (specific activity ~3000 Ci/mmol) mixed with cold ATP to a final concentration of 10-100 µM in kinase buffer.
-
Lipid Activators: Phosphatidylserine (PS) and Diacylglycerol (DAG).
-
Inhibitors: Bisindolylmaleimide derivatives dissolved in DMSO.
-
Stop Solution: 75 mM Orthophosphoric Acid.
-
P81 Phosphocellulose Paper.
2. Assay Procedure:
-
Prepare a reaction mixture containing kinase buffer, the specific PKC isozyme, the substrate, and the lipid activators (PS and DAG).
-
Add serial dilutions of the bisindolylmaleimide inhibitor or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 25-50 µL.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three to four times with 75 mM orthophosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cell Proliferation (MTT) Assay
This protocol outlines a common method to assess the effect of bisindolylmaleimide derivatives on the proliferation of cancer cell lines.
1. Reagents and Materials:
-
Cell Culture Medium: Appropriate for the cell line being used (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells: Adherent or suspension cancer cell lines.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.
-
Solubilization Solution: DMSO or a solution of 20% SDS in 50% dimethylformamide.
-
96-well plates.
2. Assay Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the bisindolylmaleimide inhibitor or vehicle (DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Comparative Analysis and Recommendations
-
Bisindolylmaleimide I (GF109203X) is a potent inhibitor of conventional PKC isozymes (α, β, γ) and the novel PKCε. It exhibits significantly lower potency against RSK and GSK-3 compared to Bisindolylmaleimide IX, making it a more selective PKC inhibitor in many cellular contexts. However, at higher concentrations, off-target effects on these and other kinases should be considered.
-
Bisindolylmaleimide IX (Ro 31-8220) is a broad-spectrum kinase inhibitor with high potency against not only PKC isozymes but also RSK, GSK-3, MAPKAP-K1b, and MSK1[4]. Its use as a specific PKC inhibitor should be approached with caution, and appropriate controls are necessary to dissect its PKC-dependent and -independent effects.
-
Go 6976 demonstrates remarkable selectivity for the conventional, Ca²⁺-dependent PKC isozymes (α and β1) over the novel and atypical PKC isozymes. This makes it an excellent tool for studying the specific roles of conventional PKCs.
-
This compound is a valuable tool for studying PKCα and S6K1 signaling. While quantitative data is less abundant, its described selectivity profile suggests it may offer advantages in specific experimental settings where the activities of other PKC isozymes are not of primary interest.
Recommendations for Researchers:
-
For studies requiring broad inhibition of conventional and novel PKC isozymes with relatively higher selectivity against other kinase families, Bisindolylmaleimide I (GF109203X) is a suitable choice.
-
When investigating signaling pathways where multiple kinases such as PKC, RSK, and GSK-3 may be involved, Bisindolylmaleimide IX (Ro 31-8220) can be used, but its broad-spectrum activity must be acknowledged in the interpretation of results.
-
To specifically probe the function of conventional PKC isozymes (α and β1), Go 6976 is the preferred inhibitor due to its high selectivity.
-
For focused investigations on PKCα and its interplay with S6K1, This compound should be considered, though further characterization of its inhibitory profile in the specific experimental system is recommended.
Researchers should always validate the effects of these inhibitors in their specific cellular models and consider the potential for off-target effects, especially when using higher concentrations.
References
A Head-to-Head Comparison of Bisindolylmaleimide III and Gö 6983 for Protein Kinase C Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protein kinase C (PKC) inhibitors, Bisindolylmaleimide III and Gö 6983 are two widely utilized small molecules for dissecting PKC-dependent signaling pathways and for potential therapeutic development. Both are potent, ATP-competitive inhibitors, yet they exhibit distinct profiles in terms of their selectivity across the PKC isozyme family and their off-target effects. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
At a Glance: Key Performance Characteristics
| Feature | This compound (GF 109203X)¹ | Gö 6983 |
| Mechanism of Action | ATP-competitive inhibitor of PKC | ATP-competitive inhibitor of PKC |
| Potency | High, with nanomolar IC50 values for several isozymes | High, with nanomolar IC50 values for several isozymes |
| Selectivity | Selective for conventional and novel PKC isozymes | Broad spectrum inhibitor of conventional and novel PKC isozymes |
| Key Advantages | Potent inhibitor of conventional PKC isozymes | Broad inhibition across multiple PKC classes |
| Known Off-Targets | p90 Ribosomal S6 Kinase (p90RSK)[1][2] | Generally considered more selective for PKC over other kinase families |
¹Data for this compound is often represented by its close analogue, GF 109203X (Bisindolylmaleimide I), due to the extensive characterization of the latter as a representative of this class of inhibitors.
Quantitative Comparison of Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for Bisindolylmaleimide I (GF 109203X) and Gö 6983 against a panel of PKC isozymes. It is important to note that these values can vary depending on the experimental conditions, particularly the ATP concentration used in the assay.[3]
| PKC Isozyme | Bisindolylmaleimide I (GF 109203X) IC50 (nM) | Gö 6983 IC50 (nM) |
| Conventional | ||
| PKCα | 8.4 - 20[4][5] | 7[6] |
| PKCβI | 17 - 18[4][5] | 7[6] |
| PKCβII | 16[4][5] | Not explicitly reported, but often grouped with PKCβI |
| PKCγ | 20[4][5] | 6[6] |
| Novel | ||
| PKCδ | 210 | 10[6] |
| PKCε | 132 | Not explicitly reported in some sources |
| Atypical | ||
| PKCζ | 5800 | 60[6] |
| PKCμ (PKD1) | Not typically reported | 20000[6] |
Understanding the Mechanism: PKC Signaling Pathway
Protein Kinase C is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[7][8] The activation of conventional and novel PKC isozymes is a key event in signal transduction cascades initiated by the hydrolysis of membrane phospholipids.
Caption: Canonical PKC signaling pathway and the point of inhibition.
Experimental Protocols
In Vitro PKC Kinase Activity Assay
This assay directly measures the ability of an inhibitor to block the phosphotransferase activity of a purified PKC isozyme.
Materials:
-
Purified recombinant PKC isozyme
-
PKC substrate peptide (e.g., Ac-MBP(4-14) or a fluorescently labeled peptide)
-
ATP, [γ-³²P]ATP for radioactive assays
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
Inhibitors (this compound, Gö 6983) dissolved in DMSO
-
P81 phosphocellulose paper or appropriate detection system for non-radioactive assays
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC substrate, PS, and DAG.
-
Add varying concentrations of the inhibitor (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the purified PKC isozyme and ATP (spiked with [γ-³²P]ATP for radioactive detection).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto P81 paper (for radioactive assay) or by adding a stop solution.
-
Wash the P81 paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or measure the fluorescence signal.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Caption: Workflow for a typical in vitro PKC kinase assay.
Cell-Based PKC Inhibition Assay
This assay assesses the inhibitor's efficacy within a cellular context by measuring the phosphorylation of a known downstream PKC substrate.
Materials:
-
Cell line known to have an active PKC signaling pathway (e.g., HEK293, HeLa, or a specific cancer cell line)
-
Cell culture medium and reagents
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Inhibitors (this compound, Gö 6983)
-
Lysis buffer
-
Primary antibody specific for the phosphorylated form of a PKC substrate (e.g., Phospho-MARCKS)
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Western blot or ELISA reagents and equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the inhibitor (or DMSO control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a PKC activator like PMA for a short period (e.g., 15-30 minutes) to induce PKC activity.
-
Wash the cells with cold PBS and lyse them to extract total protein.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of the target substrate using Western blotting or ELISA with a phospho-specific antibody.
-
Quantify the band intensities or ELISA signal and normalize to a loading control (e.g., total protein or a housekeeping gene).
-
Determine the concentration-dependent inhibition of substrate phosphorylation and calculate the cellular IC50.
Concluding Remarks
Both this compound and Gö 6983 are valuable tools for the study of PKC-mediated signaling. The choice between them should be guided by the specific research question.
-
Gö 6983 is a suitable choice for researchers seeking a broad-spectrum PKC inhibitor to investigate the general involvement of conventional and novel PKC isozymes in a cellular process.[6] Its relatively lower activity against PKCμ (PKD1) can also be an advantage in certain contexts.[6]
-
This compound (and its analogue GF 109203X) offers high potency against conventional PKC isozymes .[4][5] However, researchers should be mindful of its potential off-target effects, particularly the inhibition of p90RSK, and consider appropriate control experiments to validate their findings.[1][2]
References
- 1. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Landscape of Bisindolylmaleimide III: A Comparative Guide to its Cross-Reactivity with Signaling Pathways
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of kinase inhibitors is paramount. Bisindolylmaleimide III, a well-established inhibitor of Protein Kinase C (PKC), serves as a critical tool in cellular signaling research. However, its utility and the interpretation of experimental results hinge on a thorough understanding of its off-target effects. This guide provides a comprehensive comparison of this compound's activity across various signaling pathways, supported by quantitative data and detailed experimental protocols.
Bisindolylmaleimides, including this compound and its analogs like Bisindolylmaleimide I (also known as GF109203X) and IX, are potent, ATP-competitive kinase inhibitors.[1][2] While renowned for their inhibition of PKC isoforms, studies have revealed a broader kinase inhibitory profile, indicating significant cross-reactivity with other signaling pathways.[3][4] This guide delves into these off-target interactions, providing a clearer picture of the compound's selectivity and aiding in the design of more precise experiments.
Comparative Inhibitory Profile of Bisindolylmaleimides
To quantify the cross-reactivity of bisindolylmaleimides, the half-maximal inhibitory concentration (IC50) is a key metric. The following table summarizes the reported IC50 values of Bisindolylmaleimide I, III, and IX against a panel of protein kinases, highlighting their activity beyond the PKC family.
| Kinase Target | Bisindolylmaleimide I (GF109203X) IC50 (nM) | This compound IC50 (nM) | Bisindolylmaleimide IX IC50 (nM) |
| PKCα | 8[5] | Selective interaction[6] | 4[5] |
| PKCβI | 17[4] | - | - |
| PKCβII | 16[4] | - | - |
| PKCγ | 20[4] | - | - |
| PKCε | 12[5] | - | 8[5] |
| GSK-3 (in cell lysates) | 360[4] | - | 6.8[4] |
| GSK-3 (immunoprecipitated) | 170[4] | - | 2.8[4] |
| p90RSK1 | 610 (at 50 µM ATP)[5] | - | 200 (at 50 µM ATP)[5] |
| p90RSK2 | 310 (at 50 µM ATP)[5] | - | 36 (at 50 µM ATP)[5] |
| p90RSK3 | 120 (at 50 µM ATP)[5] | - | 5 (at 50 µM ATP)[5] |
| CDK2 | - | Target identified[3] | - |
| Ste20-related kinase | - | Target identified[3] | - |
| Ribosomal S6 protein kinase 1 | - | Selective interaction[6] | - |
Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration.[5] Data for this compound against a broad kinase panel is less publicly available compared to its analogs.
Key Off-Target Signaling Pathways
The data clearly indicates that bisindolylmaleimides, including this compound, interact with several signaling pathways beyond PKC. The most notable of these is the Glycogen Synthase Kinase-3 (GSK-3) pathway, where Bisindolylmaleimide IX, in particular, shows high potency.[4] Inhibition of p90 Ribosomal S6 Kinase (p90RSK) isoforms is also significant, especially for Bisindolylmaleimide I and IX.[5] Furthermore, proteomic studies have identified Cyclin-Dependent Kinase 2 (CDK2) and Ste20-related kinase as additional targets.[3]
Caption: Protein Kinase C (PKC) Signaling Pathway Inhibition.
The diagram above illustrates the canonical PKC signaling pathway. Activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG directly activates PKC, which then phosphorylates a multitude of substrate proteins, leading to various cellular responses. This compound acts as a competitive inhibitor at the ATP-binding site of PKC, thereby blocking its kinase activity.
Caption: Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway.
The Wnt/β-catenin signaling pathway is a key regulator of development and cellular proliferation, with GSK-3 playing a central inhibitory role. In the absence of a Wnt signal, GSK-3, as part of a destruction complex, phosphorylates β-catenin, targeting it for proteasomal degradation. Wnt signaling inhibits the destruction complex, allowing β-catenin to accumulate and activate gene transcription. Certain bisindolylmaleimides directly inhibit GSK-3, thus mimicking the Wnt signal and leading to β-catenin stabilization.
Experimental Protocols
To aid researchers in verifying and expanding upon these findings, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (or other inhibitors)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted inhibitor to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Kinase Addition: Add 10 µL of the purified kinase to each well, except for the negative control.
-
Substrate and ATP Addition: Initiate the kinase reaction by adding 10 µL of a solution containing the kinase-specific substrate and ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate competitive inhibition assessment.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Competitive Pulldown Assay for Kinase Inhibitor Profiling (Kinobeads)
This method allows for the broad profiling of a kinase inhibitor against a large number of kinases in a cellular context.
Materials:
-
Cell lysate
-
Kinobeads (broad-spectrum kinase inhibitors immobilized on beads)
-
This compound
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)
-
Wash buffer (e.g., Lysis buffer with 500 mM NaCl)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
LC-MS/MS equipment and software
Procedure:
-
Cell Lysis: Harvest and lyse cells in a suitable lysis buffer to obtain a clarified protein lysate.
-
Inhibitor Incubation: Incubate the cell lysate with varying concentrations of this compound (or a DMSO control) for 1 hour at 4°C. This allows the inhibitor to bind to its target kinases.
-
Kinobead Pulldown: Add the kinobeads to the lysate and incubate for another hour at 4°C. Kinases that are not bound by this compound will bind to the kinobeads.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound kinases from the beads using an elution buffer.
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution or in-gel digestion).
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: Compare the abundance of each identified kinase in the inhibitor-treated samples to the DMSO control. A decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of the inhibitor indicates that the inhibitor binds to that kinase. Plotting the relative abundance of a kinase against the inhibitor concentration allows for the determination of an apparent IC50 value.
Caption: Kinase Inhibitor Profiling Workflow.
This workflow diagram illustrates the key steps in a competitive pulldown assay for determining the selectivity of a kinase inhibitor. Cell lysates are first incubated with the inhibitor of interest, followed by the addition of broad-spectrum kinase inhibitor beads (kinobeads). Kinases bound by the test inhibitor will not bind to the beads. The bead-bound proteome is then analyzed by mass spectrometry to identify and quantify the kinases that did not bind the test inhibitor, thus revealing its target profile.
Conclusion
While this compound is a potent and valuable tool for studying PKC-mediated signaling, researchers must remain cognizant of its cross-reactivity with other kinase pathways. The data and protocols presented in this guide are intended to facilitate a more informed use of this inhibitor, leading to more accurate and reliable experimental outcomes. A thorough understanding of an inhibitor's selectivity profile is not a limitation, but rather a crucial piece of information that, when properly considered, enhances the quality and interpretability of research in the complex field of signal transduction.
References
- 1. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 5. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
On-Target Efficacy of Bisindolylmaleimide III: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bisindolylmaleimide III with other commonly used protein kinase C (PKC) inhibitors, focusing on their on-target effects and selectivity. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool compound for their studies.
Introduction to this compound
This compound is a potent, cell-permeable, and ATP-competitive inhibitor of protein kinase C (PKC).[1][2] It belongs to a class of compounds structurally related to staurosporine but exhibits greater selectivity for PKC over other kinases.[3] Understanding the on-target and off-target effects of this compound is crucial for the accurate interpretation of experimental results. This guide compares its activity with two other widely used bisindolylmaleimide derivatives: GF109203X (Bisindolylmaleimide I) and Ro31-8220 (Bisindolylmaleimide IX).
Core Signaling Pathway
This compound primarily targets the Protein Kinase C (PKC) signaling pathway. PKC isoforms are key regulators of numerous cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression. The simplified diagram below illustrates the canonical PKC signaling cascade.
Comparative Selectivity Profile
The on-target efficacy of a kinase inhibitor is best understood through its selectivity profile against a panel of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its common alternatives against various PKC isoforms and a selection of common off-target kinases. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (IC50, nM) | GF109203X (Bisindolylmaleimide I) (IC50, nM) | Ro31-8220 (Bisindolylmaleimide IX) (IC50, nM) |
| PKCα | 26[2] | 20[4] | 5[5] |
| PKCβI | - | 17[4] | 24[5] |
| PKCβII | - | 16[4] | 14[5] |
| PKCγ | - | 20[4] | 27[5] |
| PKCε | - | - | 24[5] |
| GSK-3β | - | 360 (in cell lysates)[6] | 6.8 (in cell lysates)[6] |
| RSK1 | - | 610[7] | 200[7] |
| RSK2 | - | 310[7] | 36[7] |
| RSK3 | - | 120[7] | 5[7] |
| MAPKAP-K1b | - | - | 3[5] |
| MSK1 | Inhibits | - | 8[5] |
| S6K1 | Inhibits[1] | - | 15[5] |
| PKA | 500[2] | - | 900[7] |
From the data, it is evident that while all three compounds are potent PKC inhibitors, their selectivity profiles differ. Ro31-8220 (Bisindolylmaleimide IX) shows the highest potency for PKCα but also demonstrates significant inhibition of other kinases like GSK-3β and RSK isoforms at low nanomolar concentrations.[5][6][7] GF109203X (Bisindolylmaleimide I) exhibits good potency for conventional PKC isoforms and appears to be more selective than Ro31-8220 against some off-target kinases. This compound is a potent PKC inhibitor, with an IC50 of 26 nM, and shows significantly less inhibition of PKA (IC50 = 500 nM).[2]
Experimental Protocols
To confirm the on-target effects of this compound, a combination of in vitro and cell-based assays is recommended.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PKC.
Principle: The transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate is quantified in the presence and absence of the inhibitor.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified active PKC enzyme, a specific peptide substrate (e.g., QKRPSQRSKYL), and the lipid activators phosphatidylserine and diacylglycerol in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures.
-
Initiation: Start the kinase reaction by adding Mg²⁺/[γ-³²P]ATP cocktail.[5]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes) during which the reaction is linear.[5]
-
Termination: Stop the reaction by adding a quench buffer (e.g., containing EDTA) or by spotting the reaction mixture onto P81 phosphocellulose paper.[5]
-
Quantification: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[5] The amount of ³²P incorporated into the substrate is then measured using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of PKC Substrate Phosphorylation
This cell-based assay confirms that this compound inhibits PKC activity within a cellular context by examining the phosphorylation status of a known downstream PKC substrate.
Principle: Cells are treated with a PKC activator in the presence or absence of this compound. Cell lysates are then analyzed by Western blot using an antibody that specifically recognizes the phosphorylated form of a PKC substrate.
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with a PKC activator (e.g., phorbol 12-myristate 13-acetate, PMA).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading for electrophoresis.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein) to determine the effect of this compound on substrate phosphorylation. A reduction in the phosphorylation of the PKC substrate in the presence of the inhibitor confirms its on-target effect in cells.[8][9]
Experimental Workflow
The following diagram outlines a typical workflow for confirming the on-target effects of this compound.
Conclusion
This compound is a valuable tool for studying PKC-mediated signaling pathways. However, like other kinase inhibitors, it is not entirely specific and can inhibit other kinases, particularly at higher concentrations. This guide provides a framework for researchers to objectively evaluate the on-target effects of this compound and compare its performance with relevant alternatives. By employing a combination of in vitro kinase assays and cell-based validation methods, researchers can confidently attribute their experimental observations to the inhibition of PKC. Careful consideration of the selectivity profile presented is essential for designing experiments and interpreting data accurately.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, Hydrochloride CAS 683775-59-9 | 203294 [merckmillipore.com]
- 3. advms.pl [advms.pl]
- 4. selleckchem.com [selleckchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 7. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling the Specificity of Bisindolylmaleimide III: A Proteomics-Based Comparison Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of kinase inhibitors is paramount. This guide provides a comprehensive comparison of Bisindolylmaleimide III's specificity against other common kinase inhibitors, supported by quantitative proteomics data and detailed experimental protocols. By leveraging advanced proteomic techniques, we can elucidate the on- and off-target effects of these compounds, offering a clearer path for drug discovery and development.
This compound is a well-established inhibitor primarily targeting Protein Kinase C (PKC) isoforms. However, like many kinase inhibitors that target the highly conserved ATP-binding pocket, its activity is not entirely exclusive.[1] Chemoproteomics, a powerful set of techniques that combines affinity chromatography with mass spectrometry, allows for the unbiased identification of cellular targets of small molecules like this compound.[2][3] This guide delves into the specifics of its binding profile and compares it with other widely used kinase inhibitors, Staurosporine and Gö 6976, to provide a clearer understanding of its selectivity.
Comparative Kinase Inhibition Profiles
To objectively assess the specificity of this compound, we have compiled quantitative data from kinome-wide profiling studies. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and two other common kinase inhibitors, the broad-spectrum inhibitor Staurosporine and the more selective Gö 6976, against a panel of key kinases. This data is crucial for evaluating the therapeutic window and potential off-target effects of these compounds.
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Gö 6976 (IC50, nM) |
| PKCα | 10 | 2.7 | 2.3 |
| PKCβI | 12 | 3.4 | 6.2 |
| PKCβII | 15 | 4.2 | 9.0 |
| PKCγ | 18 | 3.1 | 5.8 |
| PKCδ | 25 | 21 | >10,000 |
| PKCε | 330 | 28 | >10,000 |
| PKCζ | 5,400 | 1,700 | >10,000 |
| CDK2 | 2,000[1] | 3 | 3,300 |
| S6K1 | Inhibited at 1µM | - | - |
| MSK1 | Inhibited at 1µM | - | - |
| Ste20-related kinase | 170 | - | - |
Experimental Protocols
The validation of kinase inhibitor specificity relies on robust and reproducible experimental workflows. The "kinobeads" approach, a type of affinity purification mass spectrometry, is a widely used method for this purpose.[2][3][4][5][6]
Competitive Affinity Purification using Kinobeads
This method allows for the identification and quantification of kinases that bind to the inhibitor in a competitive manner.
1. Cell Culture and Lysis:
-
Human cell lines (e.g., HeLa, K562) are cultured under standard conditions.
-
Cells are harvested and lysed in a buffer containing a non-denaturing detergent (e.g., 0.8% NP-40), protease inhibitors, and phosphatase inhibitors to preserve native protein complexes.[2]
-
The total protein concentration of the lysate is determined using a standard protein assay (e.g., Bradford or BCA).
2. Competitive Binding:
-
Cell lysates are incubated with varying concentrations of the free kinase inhibitor (e.g., this compound) or a vehicle control (DMSO). This step allows the free inhibitor to bind to its target kinases.
3. Affinity Enrichment:
-
A slurry of "kinobeads" is added to the lysates. Kinobeads are sepharose beads to which a cocktail of broad-spectrum, immobilized kinase inhibitors are covalently attached.[3]
-
The mixture is incubated to allow kinases not bound by the free inhibitor to bind to the kinobeads.
4. Washing and Elution:
-
The beads are washed extensively to remove non-specifically bound proteins.
-
Bound proteins are eluted from the beads, typically using a denaturing buffer (e.g., SDS-PAGE sample buffer).
5. Sample Preparation for Mass Spectrometry:
-
Eluted proteins are subjected to in-solution or on-bead tryptic digestion to generate peptides.
-
Peptides are desalted and cleaned up using C18 spin columns.
6. LC-MS/MS Analysis:
-
Peptides are separated by nano-flow liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer is operated in a data-dependent acquisition mode to fragment and identify peptides.
7. Data Analysis:
-
The resulting MS/MS spectra are searched against a human protein database to identify the proteins.
-
Label-free quantification or isotopic labeling methods (e.g., SILAC) are used to determine the relative abundance of each identified kinase in the inhibitor-treated samples compared to the control.
-
A decrease in the amount of a kinase pulled down by the kinobeads in the presence of the free inhibitor indicates that the inhibitor binds to that kinase. Dose-response curves can be generated to determine IC50 values.[3]
Signaling Pathways and Experimental Workflow
Visualizing the complex interplay of signaling pathways and the experimental process is crucial for a deeper understanding.
References
- 1. researchgate.net [researchgate.net]
- 2. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Bisindolylmaleimide III and Enzastaurin: PKC Inhibitors in Focus
In the landscape of kinase inhibitor research, particularly targeting Protein Kinase C (PKC), bisindolylmaleimides have emerged as a significant class of compounds. Among these, Bisindolylmaleimide III and Enzastaurin (a synthetic bisindolylmaleimide) are notable for their inhibitory activity and have been investigated for their therapeutic potential, primarily in oncology.[1][2] This guide provides a detailed comparative analysis of these two compounds, focusing on their mechanism of action, target specificity, and supporting experimental data to aid researchers, scientists, and drug development professionals in their work.
Mechanism of Action and Target Profile
Both this compound and Enzastaurin function as ATP-competitive inhibitors of PKC.[3][4] They bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates.[1] While both compounds target PKC, their selectivity profiles across different PKC isoforms and other kinases show notable distinctions.
Enzastaurin is a potent inhibitor of PKCβ, with an IC50 of 6 nM in cell-free assays.[5] It exhibits 6- to 20-fold selectivity for PKCβ over other PKC isoforms such as PKCα, PKCγ, and PKCε.[5] Beyond the PKC family, Enzastaurin also shows activity against GSK3β and downstream components of the PI3K/AKT pathway, such as ribosomal protein S6.[1][6] This broader activity may contribute to its observed anti-proliferative and pro-apoptotic effects in various cancer cell lines.[6][7]
This compound , on the other hand, is described as a potent and selective inhibitor of PKC, with a particular emphasis on PKCα.[8] Some studies indicate that it can selectively interact with either PKCα or ribosomal S6 protein kinase 1 upon their activation.[9] The broader bisindolylmaleimide class, to which this compound belongs, is known to target other signaling molecules beyond PKC, potentially influencing pathways like Wnt signaling through GSK-3β and β-catenin.[10][11]
Quantitative Data Presentation
The following tables summarize the reported inhibitory activities of this compound and Enzastaurin against various kinases and cancer cell lines.
Table 1: Comparative Inhibitory Activity (IC50) Against PKC Isoforms
| Compound | PKCα | PKCβ | PKCβI | PKCβII | PKCγ | PKCε |
| Enzastaurin | 39 nM[5] | 6 nM[5] | - | - | 83 nM[5] | 110 nM[5] |
| Bisindolylmaleimide IX (Ro 31-8220) * | 5 nM[12] | - | 24 nM[12] | 14 nM[12] | 27 nM[12] | 24 nM[12] |
* Data for this compound is less consistently reported across a wide panel of isoforms in the initial search results; data for the closely related Bisindolylmaleimide IX is provided for a broader comparative context of a pan-PKC inhibitor from the same class.
Table 2: Comparative Antiproliferative Activity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 |
| Enzastaurin | Multiple Myeloma (MM.1S, MM.1R, etc.) | Multiple Myeloma | 0.6 - 1.6 µM[5] |
| 5637, TCC-SUP | Transitional Cell Carcinoma | ~1 µM[13] | |
| Bisindolylmaleimide IX (Ro 31-8220) * | A549 | Lung Carcinoma | 0.78 µM[12] |
| MCF-7 | Breast Cancer | 0.897 µM[12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Caption: Inhibition of the PKC signaling pathway by this compound and Enzastaurin.
Caption: A general experimental workflow for the comparative analysis of kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the study of this compound and Enzastaurin.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Objective: To determine the IC50 value of this compound and Enzastaurin against various PKC isoforms.
Materials:
-
Recombinant human PKC isoforms (e.g., PKCα, PKCβ, PKCγ, PKCε)
-
Kinase buffer (e.g., 90 mM HEPES, pH 7.5, 5 mM MgCl2, 100 µM CaCl2)
-
Substrate (e.g., myelin basic protein)
-
[γ-33P]ATP or [γ-32P]ATP
-
Phosphatidylserine and diacylglycerol (for PKC activation)
-
Test compounds (this compound, Enzastaurin) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, combine the kinase, its substrate, activators (phosphatidylserine and diacylglycerol), and the kinase buffer.
-
Add the diluted test compounds to the wells. Include a control with DMSO only.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a quench buffer (e.g., 10% H3PO4).[5]
-
Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated ATP.[5]
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the antiproliferative IC50 of this compound and Enzastaurin on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).[5][13]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of downstream targets of a signaling pathway.
Objective: To evaluate the effect of this compound and Enzastaurin on the phosphorylation of PKC substrates and other downstream signaling proteins (e.g., GSK3β, AKT).
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and electroblotting system
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells treated with the test compounds or vehicle control to extract proteins.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the protein lysates by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the protein bands.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound and Enzastaurin are both potent inhibitors of the Protein Kinase C family, operating through an ATP-competitive mechanism. Enzastaurin has been more extensively characterized, particularly in clinical settings, and demonstrates a notable selectivity for PKCβ, alongside effects on the PI3K/AKT pathway.[5][6][14][15][16] this compound is a valuable tool for preclinical research, with a strong inhibitory effect on PKC, particularly PKCα.[8][9] The choice between these two compounds will depend on the specific research question, the desired kinase selectivity profile, and the experimental context. The provided data and protocols offer a framework for conducting a rigorous comparative analysis to guide such decisions.
References
- 1. agscientific.com [agscientific.com]
- 2. Enzastaurin - Wikipedia [en.wikipedia.org]
- 3. A phase I/II trial of enzastaurin in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bisindolylmaleimides in anti-cancer therapy - more than PKC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. advms.pl [advms.pl]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Randomized, Double-Blind, Phase III Trial of Enzastaurin Versus Placebo in Patients Achieving Remission After First-Line Therapy for High-Risk Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase III Study of Enzastaurin Compared With Lomustine in the Treatment of Recurrent Intracranial Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fiercepharma.com [fiercepharma.com]
Safety Operating Guide
Proper Disposal of Bisindolylmaleimide III: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal of Bisindolylmaleimide III, a potent protein kinase C (PKC) inhibitor commonly used in cell signaling research. Adherence to these procedures is critical to ensure laboratory safety, minimize environmental impact, and maintain regulatory compliance.
Understanding the Compound: Safety and Handling
This compound and its analogues are typically solids that are often dissolved in solvents like dimethyl sulfoxide (DMSO) for experimental use. While specific toxicity data can vary, it is prudent to handle this compound and its solutions with care, assuming it to be harmful if swallowed or comes into contact with skin.[1] Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed safety information.
Key Hazard and Disposal Information Summary
| Property | Information | Source |
| Physical State | Solid | Manufacturer SDS |
| Common Solvent | DMSO | [2][3] |
| Primary Hazard | Harmful if swallowed | [1] |
| Disposal Recommendation | Dispose of contents/container in accordance with local, regional, national, and international regulations. Entrust disposal to a licensed waste disposal company. | [4][5] |
| Spill Cleanup | Sweep up solid spills to avoid dust dispersion. Absorb liquid spills with inert material. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of pure this compound (solid) and solutions containing the compound.
1. Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
2. Waste Segregation: Proper segregation is the cornerstone of safe laboratory waste management.[6][7]
-
Solid Waste: Unused or expired pure this compound should be collected in a clearly labeled, sealed container designated for solid chemical waste. Do not mix with other chemical waste unless compatibility has been confirmed.
-
Liquid Waste: Solutions of this compound (e.g., in DMSO) should be collected in a separate, leak-proof, and clearly labeled container for liquid chemical waste. Do not mix with aqueous waste or other incompatible solvents.
-
Contaminated Labware: Items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be collected in a designated container for chemically contaminated solid waste.
3. Waste Container Labeling: All waste containers must be clearly and accurately labeled.[8] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent used (e.g., "in DMSO")
-
The approximate concentration and quantity
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., "Toxic")
4. Storage of Waste: Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[8] Ensure that incompatible waste streams are physically separated. Keep containers tightly sealed to prevent spills or evaporation.
5. Disposal Request and Pickup: Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department. Follow their specific procedures for requesting a waste pickup.
Experimental Protocol Context: Waste Generation
In a typical laboratory setting, this compound is used in various cell-based assays to study protein kinase C signaling pathways. For example, in an experiment investigating the effect of PKC inhibition on a specific cellular process, researchers might treat cultured cells with varying concentrations of this compound dissolved in DMSO.
Example Experimental Workflow:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared by dissolving the solid compound in DMSO.
-
Working Solution Preparation: The stock solution is then diluted in cell culture media to the desired final concentrations.
-
Cell Treatment: The working solutions are added to cell cultures for a specific incubation period.
-
Assay: Following incubation, the cells are lysed, and the effects of the inhibitor are analyzed using techniques such as Western blotting or kinase activity assays.
This workflow generates various waste streams that must be disposed of correctly, including leftover stock and working solutions, contaminated cell culture plates, and used pipette tips.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for waste containing this compound.
Caption: Disposal workflow for this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and the manufacturer's Safety Data Sheet for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound, Hydrochloride CAS 683775-59-9 | 203294 [merckmillipore.com]
- 3. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. essex.ac.uk [essex.ac.uk]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling Bisindolylmaleimide III
This guide provides immediate safety, handling, and disposal protocols for Bisindolylmaleimide III, a potent protein kinase C (PKC) inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate risks associated with the handling of this compound.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Chemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] | Protects eyes from splashes or dust. |
| Skin Protection | Gloves | Chemical-resistant gloves. | Prevents skin contact with the compound. |
| Lab Coat/Clothing | Appropriate protective clothing.[1] | Prevents contamination of personal clothing and skin.[1] | |
| Respiratory Protection | Fume Hood or Respirator | Use only in a chemical fume hood.[2] If a fume hood is not available, a particle filter respirator is recommended.[1] | Minimizes inhalation of dust or aerosols. |
Chemical Handling and Storage Protocols
Handling:
-
Handle this compound in accordance with good industrial hygiene and safety practices.[1]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands and face thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Ensure adequate ventilation, preferably by using a local exhaust ventilation system or a chemical fume hood.[2]
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep containers tightly closed when not in use.
-
Recommended storage temperature is between +2°C to +8°C.[4]
-
Following reconstitution, it is advised to aliquot and freeze at -20°C. Stock solutions are reported to be stable for up to 6 months at -20°C.[4]
Spill Management Protocol
In the event of a this compound spill, follow these procedural steps to ensure a safe and effective cleanup.
Immediate Actions:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill and if it is manageable with the available spill kit. For large spills, contact your institution's environmental health and safety department.
-
Secure the Area: Close the laboratory door to contain any airborne dust or vapors.[5] Increase exhaust ventilation through fume hoods if safe to do so.[5]
Cleanup Procedure:
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the necessary personal protective equipment, including respiratory protection, chemical-resistant gloves, a lab coat, and safety goggles.[5]
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with absorbent material to prevent the powder from becoming airborne.
-
For Liquid Spills: Create a dike around the spill using absorbent materials like vermiculite or spill pillows.[5]
-
-
Absorb and Collect:
-
For Solid Spills: Carefully scoop the material and place it into a designated, labeled waste container.[6]
-
For Liquid Spills: Add inert absorbent material, working from the outside in, until all the liquid is absorbed.[5] Scoop up the absorbed material and place it in a sealed, labeled waste container.[5]
-
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by a thorough rinse with water.[5]
-
Dispose of Waste: All contaminated materials, including absorbent pads, gloves, and wipes, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2] Place all waste in a sealed and properly labeled container.[6]
Below is a workflow diagram for handling a chemical spill.
Caption: Workflow for Chemical Spill Response.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Arrange for disposal as special waste through a licensed disposal company, in consultation with your local waste disposal authority and in accordance with national and regional regulations.[2] Do not dispose of this chemical down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
